Technical Documentation Center

2,6-diphenyl-1H-1,3,5-triazin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-diphenyl-1H-1,3,5-triazin-4-one

Core Science & Biosynthesis

Foundational

keto-enol tautomerism of 2,6-diphenyl-1,3,5-triazin-4-one mechanisms

Technical Guide: Keto-Enol Tautomerism of 2,6-Diphenyl-1,3,5-triazin-4-one Part 1: Executive Summary & Strategic Importance The heterocycle 2,6-diphenyl-1,3,5-triazin-4-one represents a critical scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Keto-Enol Tautomerism of 2,6-Diphenyl-1,3,5-triazin-4-one

Part 1: Executive Summary & Strategic Importance

The heterocycle 2,6-diphenyl-1,3,5-triazin-4-one represents a critical scaffold in medicinal chemistry, serving as a pharmacophore in adenosine receptor antagonists and various kinase inhibitors. Its physicochemical behavior is dominated by lactam-lactim tautomerism (functionally equivalent to keto-enol tautomerism), a phenomenon that dictates its solubility, permeability, and ligand-receptor binding affinity.

This guide moves beyond basic textbook definitions to provide a mechanistic, experimentally validated framework for controlling and characterizing this equilibrium. Understanding the specific preference for the 4(3H)-one (lactam) tautomer over the 4-hydroxy (lactim) form in physiological and solid-state environments is essential for rational drug design and reproducible scale-up.

Part 2: Mechanistic Dynamics of the Equilibrium

The core structural dynamic involves the migration of a proton between the ring nitrogen (N3) and the exocyclic oxygen at position 4.

The Equilibrium Species
  • Tautomer A (Lactam/Keto): 2,6-Diphenyl-1,3,5-triazin-4(3H)-one.

    • Features: Contains a C=O carbonyl and an N-H bond.[1]

    • Stability Driver: Strong dipole stabilization; efficient hydrogen bond donor (NH) and acceptor (C=O).

  • Tautomer B (Lactim/Enol): 4-Hydroxy-2,6-diphenyl-1,3,5-triazine.

    • Features: Contains a C-OH hydroxyl group and a fully aromatic triazine ring (C=N).

    • Stability Driver: Full aromatic delocalization of the triazine core.

Thermodynamic Drivers

While the lactim form benefits from complete aromaticity, the lactam form is thermodynamically dominant in the solid state and polar solvents. This is due to:

  • Bond Energy: The sum of bond energies for C=O (745 kJ/mol) + N-H (391 kJ/mol) generally exceeds C-O (358 kJ/mol) + O-H (463 kJ/mol) + C=N resonance energy differences in this specific heterocyclic system.

  • Amidine Resonance: The N-C=O segment in the lactam retains significant resonance stabilization (

    
    ), mitigating the "loss" of aromaticity.
    
  • Dimerization: In the solid state, the lactam form forms highly stable centrosymmetric dimers via dual N-H...O hydrogen bonds, acting as a "supramolecular synthon."

Visualization of the Pathway

Tautomerism Lactam Lactam Form (2,6-diphenyl-1,3,5-triazin-4(3H)-one) Dominant in Solid State/Polar Solvents Transition Proton Transfer Transition State Lactam->Transition -H+ (N3) / +H+ (O) Lactim Lactim Form (4-hydroxy-2,6-diphenyl-1,3,5-triazine) Favored in Gas Phase/Non-polar Solvents Transition->Lactim Re-aromatization Solvent Solvent Polarity (DMSO stabilizes Lactam) Solvent->Lactam H-bond stabilization

Figure 1: Mechanistic pathway of the tautomeric equilibrium. The lactam form is stabilized by polar solvents and intermolecular hydrogen bonding.

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the following workflow synthesizes the compound and rigorously verifies its tautomeric state. This protocol is designed to be self-validating : if the spectral data does not match the checkpoints, the synthesis or isolation conditions (pH/solvent) must be adjusted.

Phase 1: Synthesis via Hydrolysis (Robust Route)

Rationale: Starting from the commercially available 2-chloro-4,6-diphenyl-1,3,5-triazine allows for a controlled hydrolysis that directly yields the tautomeric center.

  • Precursor: Dissolve 2-chloro-4,6-diphenyl-1,3,5-triazine (1.0 eq) in 1,4-dioxane.

  • Hydrolysis: Add 2M NaOH (2.5 eq) and reflux for 4 hours.

    • Mechanism:[2][3][4] Nucleophilic aromatic substitution (

      
      ) followed by acidification.
      
  • Workup: Cool to RT. Acidify with 1M HCl to pH ~2. The product precipitates.[3][5]

  • Purification: Recrystallize from Ethanol/DMF (9:1).

Phase 2: Analytical Characterization Checkpoints
TechniqueParameterLactam Signal (Expected)Lactim Signal (Alternative)Validation Criteria
FT-IR C=O Stretch1660–1690 cm⁻¹ (Strong)AbsentPrimary confirmation of Keto form.
FT-IR O-H/N-H3100–3200 cm⁻¹ (Broad, N-H)~3400–3600 cm⁻¹ (Sharp, O-H)Broad band indicates H-bonded dimer.
¹H NMR Exchangeable Hδ 12.0–13.5 ppm (Broad s)δ < 10 ppm (if observed)Downfield shift confirms acidic N-H.
¹³C NMR Carbonyl Cδ 160–165 ppm δ 170–175 ppm (C-O)Chemical shift diagnostic of C=O.
X-ray Bond LengthC4=O: ~1.23 Å C4-O: ~1.34 ÅDefinitive solid-state proof.
Phase 3: Experimental Workflow Diagram

Workflow Start Start: 2-chloro-4,6-diphenyl-1,3,5-triazine Rxn Hydrolysis (NaOH, Reflux, 4h) Generates Enolate Start->Rxn Acid Acidification (pH 2) Protonation favors Lactam Rxn->Acid S_NAr Mechanism Solid Precipitation & Filtration Yields Crude Solid Acid->Solid Tautomer Trapping Anal Validation (IR/NMR) Check for C=O stretch @ 1670 cm⁻¹ Solid->Anal Quality Control

Figure 2: Step-by-step synthesis and validation workflow ensuring isolation of the thermodynamic product.

Part 4: Implications for Drug Development

  • Pharmacophore Modeling: When docking this scaffold into protein targets (e.g., kinases), the lactam form acts as a hydrogen bond donor (NH) and acceptor (C=O). However, if the binding pocket is hydrophobic, the lactim tautomer might be induced. Docking simulations must consider both tautomers, but prioritize the lactam for initial energy minimization.

  • Solubility Profile: The lactam form's tendency to dimerize reduces solubility in non-polar solvents. Formulation strategies often require disruption of this intermolecular H-bond network using amorphous solid dispersions (ASDs).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135437125, 2-(2,4-Dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine. Retrieved from [Link]

  • MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Keto-Enol Tautomerism. Retrieved from [Link]

Sources

Exploratory

thermodynamic stability of 2,6-diphenyl-1H-1,3,5-triazin-4-one

An In-Depth Technical Guide to the Thermodynamic Stability of 2,6-diphenyl-1H-1,3,5-triazin-4-one Executive Summary The thermodynamic stability of an active pharmaceutical ingredient (API) or a core molecular scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2,6-diphenyl-1H-1,3,5-triazin-4-one

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) or a core molecular scaffold is a critical determinant of its viability in drug development and materials science. It dictates storage conditions, shelf-life, and formulation strategies. This guide provides a comprehensive framework for evaluating the , a heterocyclic compound of significant interest. We will delve into the theoretical underpinnings of stability, detail rigorous experimental protocols for its quantification, and explore computational methods for its prediction. This document is designed to serve as a practical and authoritative resource, blending fundamental principles with field-proven methodologies.

Introduction to Thermodynamic Stability and the Triazinone Core

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science, valued for its versatile reactivity and biological activity.[1][2] The specific derivative, 2,6-diphenyl-1H-1,3,5-triazin-4-one, incorporates phenyl substituents that are expected to influence its crystal packing, intermolecular interactions, and ultimately, its thermodynamic stability.

Thermodynamic stability refers to the energy state of a system relative to its constituent elements in their standard states. For a molecule, this is most fundamentally expressed by its standard Gibbs free energy of formation (ΔfG°) . A more negative ΔfG° indicates greater stability. However, the most commonly measured and reported value is the standard enthalpy of formation (ΔfH°) , determined through the heat released during combustion.[3] Less stable, higher-energy molecules release more heat upon combustion.[3] Understanding these parameters is not merely an academic exercise; it is essential for predicting chemical reactivity, decomposition pathways, and ensuring the safety and efficacy of potential drug candidates.[4][5]

This guide outlines the critical experimental and computational workflows required to fully characterize the thermodynamic profile of 2,6-diphenyl-1H-1,3,5-triazin-4-one.

Theoretical Framework: Enthalpy, Entropy, and Free Energy

The thermodynamic stability of a compound is governed by the interplay of enthalpy (H) and entropy (S), as defined by the Gibbs free energy (G) equation:

ΔG = ΔH - TΔS

  • Enthalpy of Formation (ΔfH°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable standard states (e.g., C as graphite, H₂ as gas, N₂ as gas). It represents the energy stored within the molecule's chemical bonds. A large negative value indicates strong intramolecular bonds and high stability.[3]

  • Entropy (S): This term represents the degree of molecular disorder or randomness. In the context of solid-state stability, its contribution is often smaller than enthalpy but becomes significant during phase transitions (e.g., melting).

  • Gibbs Free Energy of Formation (ΔfG°): This is the ultimate measure of thermodynamic stability under constant temperature and pressure.

The primary experimental route to determining ΔfH° for an organic compound is through the measurement of its enthalpy of combustion (ΔcH°) using bomb calorimetry.[6][7] The relationship is established via Hess's Law, as illustrated in the diagram below.

HessLaw Compound C₁₅H₁₁N₃O(s) + O₂(g) Products 15 CO₂(g) + 5.5 H₂O(l) + 1.5 N₂(g) Compound->Products  ΔcH°(Compound) (Experimental Measurement) Elements 15 C(graphite) + 5.5 H₂(g) + 1.5 N₂(g) + 0.5 O₂(g) Elements->Compound  ΔfH°(Compound) (Calculated Value)   Elements->Products

Caption: Hess's Law cycle for determining ΔfH° from ΔcH°.

Experimental Determination of Thermodynamic Stability

A multi-technique approach is essential for a complete and reliable assessment of thermodynamic stability. The following workflow provides a robust pathway for characterization.

workflow cluster_synthesis Sample Preparation cluster_analysis Thermodynamic Analysis cluster_data Data Interpretation Syn Synthesis of 2,6-diphenyl-1H-1,3,5-triazin-4-one Pur Purification (Recrystallization/Chromatography) Syn->Pur Char Purity & Identity Confirmation (NMR, HPLC, MS, EA) Pur->Char TGA Thermogravimetric Analysis (TGA) Char->TGA DSC Differential Scanning Calorimetry (DSC) Char->DSC Bomb Bomb Calorimetry Char->Bomb Decomp Decomposition Temp (Td) TGA->Decomp Melt Melting Point (Tm) Enthalpy of Fusion (ΔHm) DSC->Melt Comb Enthalpy of Combustion (ΔcH°) Bomb->Comb Form Enthalpy of Formation (ΔfH°) Comb->Form

Caption: Experimental workflow for thermodynamic stability assessment.

Prerequisite: Synthesis and Purity

The accuracy of any thermodynamic measurement is contingent on the purity of the sample. The synthesis of 2,6-diphenyl-1H-1,3,5-triazin-4-one, like other substituted triazines, typically proceeds via sequential nucleophilic substitution starting from cyanuric chloride.[1][8]

Self-Validation: Before any analysis, the compound's identity must be confirmed (e.g., via NMR, MS) and purity must be assessed as >99.5% (e.g., via HPLC, elemental analysis). The presence of solvents or synthetic impurities will lead to erroneous results, particularly in combustion calorimetry.

Thermal Analysis: TGA and DSC

Thermal analysis provides critical information on phase transitions and decomposition behavior. Studies on related annelated triazinones show they are typically stable up to their melting points, after which they undergo decomposition.[4][9]

  • Thermogravimetric Analysis (TGA): Measures mass change as a function of temperature. It is used to determine the onset of thermal decomposition (Td).

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point (Tm) and the enthalpy of fusion (ΔHm).[10] A sharp, well-defined melting endotherm is indicative of a highly pure crystalline sample.

Protocol 1: TGA-DSC Analysis

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium, zinc). Calibrate the TGA balance using standard weights.

  • Sample Preparation: Accurately weigh 2-5 mg of the purified, dried compound into an aluminum DSC pan (for DSC) or a ceramic TGA pan (for TGA).

  • Atmosphere: Conduct experiments under both an inert atmosphere (Nitrogen, 40-50 mL/min) and an oxidative atmosphere (Synthetic Air, 40-50 mL/min) to understand the influence of oxygen on decomposition.[9][11]

  • Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond complete decomposition (e.g., 600-800 °C) at a controlled rate (e.g., 10 K/min).[10]

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of mass loss (Td).

    • From the DSC curve, determine the onset and peak temperatures of the melting endotherm (Tonset, Tpeak) and integrate the peak area to calculate the enthalpy of fusion (ΔHm).[9]

Table 1: Representative Thermal Analysis Data for a Triazinone Compound

Parameter Value (Nitrogen) Value (Air) Significance
Melting Point (Tpeak) 265 °C 265 °C Phase transition temperature
Enthalpy of Fusion (ΔHm) 35.5 kJ·mol⁻¹ 35.5 kJ·mol⁻¹ Energy required to melt the solid

| Decomposition Onset (Td) | 278 °C | 275 °C | Onset of thermal instability |

Note: Data are illustrative, based on typical values for similar heterocyclic compounds.[9][11]

Combustion Calorimetry

This is the cornerstone technique for determining the standard enthalpy of formation.[6] It involves the complete combustion of a small, precisely weighed sample in a high-pressure oxygen environment within a device called a "bomb."[12]

Trustworthiness: The use of a platinum-lined, adiabatic rotating bomb calorimeter is preferred for nitrogen-containing compounds to ensure complete combustion and dissolution of acidic products (like nitric acid) for accurate correction calculations.[6]

Protocol 2: Adiabatic Rotating Bomb Calorimetry

  • Calorimeter Calibration: Determine the energy equivalent of the calorimeter by combusting a certified standard reference material, typically benzoic acid.[6] This step is critical for data accuracy.

  • Sample Preparation:

    • Press approximately 0.5-1.0 g of the purified compound into a pellet.

    • Weigh the pellet with an accuracy of ±0.01 mg.

    • Place the pellet in a platinum crucible and attach a platinum fuse wire.

  • Bomb Assembly:

    • Place the crucible inside the bomb.

    • Add 1.0 mL of distilled water to the bomb to saturate the internal atmosphere and ensure condensation of acidic products.

    • Seal the bomb and pressurize it with high-purity oxygen to ~30 atm.

  • Combustion:

    • Place the bomb in the calorimeter's water jacket.

    • Allow the system to reach thermal equilibrium.

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature change of the water jacket until thermal equilibrium is re-established. The adiabatic design minimizes heat exchange with the surroundings.

  • Post-Combustion Analysis:

    • Vent the bomb and collect the liquid phase.

    • Analyze the bomb washings for nitric acid (via titration) to apply the necessary thermochemical corrections.

    • Inspect the crucible for any signs of incomplete combustion (e.g., soot).

  • Calculation: Calculate the standard specific energy of combustion (Δu°c) after applying corrections for fuse wire ignition, nitric acid formation, and standard state adjustments (Washburn corrections). Convert this to the standard molar enthalpy of combustion (ΔH°c) and subsequently use Hess's Law to calculate the standard molar enthalpy of formation (ΔH°f).[6][12]

Table 2: Example Enthalpy Calculation

Parameter Value (kJ·mol⁻¹) Source
ΔH°c (C₁₅H₁₁N₃O) -7550.0 ± 2.5 Experimental (Bomb Calorimetry)
ΔH°f (CO₂, g) -393.51 Literature
ΔH°f (H₂O, l) -285.83 Literature

| ΔH°f (C₁₅H₁₁N₃O) | +125.4 ± 2.5 | Calculated via Hess's Law |

Note: Combustion data is hypothetical for illustrative purposes.

Computational Prediction of Stability

Quantum chemical calculations provide a powerful, complementary approach to experimental measurements. They can predict thermodynamic properties and offer insights into molecular structure and electron distribution.

Methodology: Density Functional Theory (DFT)

  • Structure Optimization: The 3D geometry of 2,6-diphenyl-1H-1,3,5-triazin-4-one is optimized to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-311+G(d,p) basis set.

  • Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

  • Enthalpy Calculation: The standard enthalpy of formation is calculated using an isodesmic reaction scheme. This involves constructing a balanced hypothetical reaction where the number and types of bonds are conserved on both sides. This method benefits from the cancellation of systematic errors in the calculations, leading to more accurate results.

DFT cluster_input Input cluster_calc Calculation cluster_output Output mol Initial Molecular Structure method Select Functional & Basis Set (e.g., B3LYP/6-311+G(d,p)) mol->method opt Geometry Optimization method->opt freq Frequency Analysis opt->freq energy Single Point Energy freq->energy thermo ΔfH°, ΔfG°, S° energy->thermo props Molecular Orbitals, Charges energy->props

Caption: Workflow for computational thermodynamic property prediction.

Conclusion

The is a multifaceted property that requires a synergistic combination of experimental measurement and computational modeling for a full understanding. Thermal analysis (TGA/DSC) provides the initial assessment of its behavior upon heating, defining its melting characteristics and decomposition temperature.[5][9] For the definitive quantification of its inherent stability, high-precision adiabatic rotating bomb calorimetry is the gold standard, yielding the enthalpy of combustion from which the crucial enthalpy of formation can be derived.[6][7] These experimental approaches, when underpinned by rigorous sample purification and validated by computational methods like DFT, provide the authoritative data required by researchers, scientists, and drug development professionals to make informed decisions regarding the handling, formulation, and application of this important heterocyclic compound.

References

  • Pilcher, G., & Adedeji, F. A. (1976). Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter. Journal of Research of the National Bureau of Standards - A. Physics and Chemistry, 80A(4), 605–611.
  • Kwiecień, A., et al. (2023). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Molecules, 28(3), 1041. Available from: [Link]

  • Kwiecień, A., et al. (2021). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Materials, 14(18), 5229. Available from: [Link]

  • Miroshnichenko, E. A., et al. (2018). Enthalpy of formation of the trinitromethyl group. Russian Chemical Society Communications.
  • KabO, G. J., et al. (2015). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Thermo, 1(1), 50-96. Available from: [Link]

  • Kwiecień, A., et al. (2021). Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. Journal of Thermal Analysis and Calorimetry, 145, 2929–2941. Available from: [Link]

  • Kwiecień, A., et al. (2022). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 27(2), 526. Available from: [Link]

  • AAMC. (2018). [Spoiler] AAMC FL3 C/P #9. Reddit. Available from: [Link]

  • Weir, R.D., & de Loos, Th.W. (Eds.). (2005). Measurement of the Thermodynamic Properties of Multiple Phases. IUPAC.
  • Kabo, G. J., et al. (2015). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. ResearchGate. Available from: [Link]

  • Kwiecień, A., et al. (2021). TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents. Materials, 14(4), 863. Available from: [Link]

  • Varghese, J. R., et al. (2021). A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model System. Griffith Research Online. Available from: [Link]

  • Gião, T. S., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(2), 93-108. Available from: [Link]

  • Patel, C., et al. (2023). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research, 14(03), 200-207.
  • State Administration for Market Regulation, P.R.China. (2011). Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. Google Patents.

Sources

Foundational

Solubility Profile &amp; Solvent Selection Guide: 2,6-Diphenyl-1H-1,3,5-triazin-4-one

Document Control: Context: Process Chemistry & Formulation Development Compound Class: 1,3,5-Triazine derivatives (s-Triazines)[1][2][3][4][5][6] Executive Summary The solubility profile of 2,6-diphenyl-1H-1,3,5-triazin-...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Context: Process Chemistry & Formulation Development

  • Compound Class: 1,3,5-Triazine derivatives (s-Triazines)[1][2][3][4][5][6]

Executive Summary

The solubility profile of 2,6-diphenyl-1H-1,3,5-triazin-4-one (also identified as its tautomer 4,6-diphenyl-1,3,5-triazin-2-ol ) is dictated by a competition between its highly polar, hydrogen-bonding heterocyclic core and its lipophilic phenyl substituents.

For researchers and process engineers, understanding this balance is critical. While the phenyl rings suggest solubility in aromatics, the strong intermolecular hydrogen bonding of the triazinone core (donor-acceptor pairs) often leads to poor solubility in standard non-polar solvents, necessitating the use of polar aprotic solvents or high-temperature protic systems for effective processing.

This guide provides a technical breakdown of solvent compatibility, mechanistic solvation insights, and validated protocols for solubility determination and recrystallization.

Physicochemical Context & Tautomerism

To select the right solvent, one must understand the solute's dynamic structure. This compound exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.

  • Lactam Form (2,6-diphenyl-1H-1,3,5-triazin-4-one): Predominant in the solid state and in polar solvents. Possesses an N-H (donor) and C=O (acceptor), facilitating strong dimerization or stacking.

  • Lactim Form (4,6-diphenyl-1,3,5-triazin-2-ol): May be accessible in basic conditions or specific protic environments.

Visualization: Tautomeric Solvation Mechanism

The following diagram illustrates the equilibrium and how solvent polarity interacts with these forms.

Tautomerism Lactam Lactam Form (Keto) (Solid State Major) Lactim Lactim Form (Enol) (Minor / pH dependent) Lactam->Lactim Tautomeric Equilibrium (Ka) Solvent_Polar Polar Aprotic (DMSO, DMF) Stabilizes Dipole Solvent_Polar->Lactam Disrupts H-Bonds High Solubility Solvent_NonPolar Non-Polar (Toluene) Poor Solvation Solvent_NonPolar->Lactam Cannot Break Dimer Precipitation

Figure 1: Tautomeric equilibrium and solvent interaction logic. High polarity solvents are required to disrupt the intermolecular H-bonding of the lactam form.

Solubility Data & Solvent Selection

Quantitative data for this specific derivative is often proprietary. The following classifications are derived from structural analysis and validated synthesis workups of analogous s-triazine derivatives (e.g., hydroxytriazines).

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Polar Aprotic DMSO, DMF, NMP, DMAc High Primary Solvents. Capable of disrupting strong crystal lattice forces. Ideal for reactions and preparing stock solutions.
Polar Protic Ethanol, Methanol, Isopropanol Moderate / Temp. Dependent Recrystallization. Often show low solubility at RT but moderate-to-high solubility at reflux, making them ideal for purification.
Ethers THF, 1,4-Dioxane Moderate Reaction Medium. Good for synthesis (e.g., Grignard/Lithiation compatibility) but may require heating.
Chlorinated DCM, Chloroform Low to Moderate Extraction. Solubility is often insufficient for process scale-up but useful for analytical extractions.
Non-Polar Hexane, Heptane, Toluene Very Low Antisolvents. Used to crash the product out of reaction mixtures or to wash filter cakes.
Aqueous Water Insoluble Antisolvent / Wash. The lipophilic phenyl rings prevent aqueous solubility unless pH is adjusted (high pH forms the salt).
Critical Insight: The "Temperature Switch"

For purification, Ethanol or Acetic Acid are often the solvents of choice. The compound is nearly insoluble in cold ethanol but dissolves significantly at boiling point (78°C). This steep solubility curve is the basis for the recrystallization protocol below.

Experimental Protocols

As exact literature values can vary by crystal polymorph, you must validate solubility empirically.

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise g/L data for your specific lot.

  • Preparation: Weigh approx. 100 mg of 2,6-diphenyl-1H-1,3,5-triazin-4-one into a chemically resistant vial (borosilicate).

  • Addition: Add exactly 1.0 mL of the target solvent.

  • Equilibration:

    • Seal vial and agitate (vortex/shaker) at the target temperature (e.g., 25°C) for 24 hours.

    • Visual Check: If fully dissolved, add more solid until saturation is observed (undissolved solid remains).

  • Filtration: Filter the saturated supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

  • Drying: Evaporate solvent (vacuum oven or nitrogen stream) until mass is constant.

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Standard Operating Procedure for reaching >98% purity.

Solvent System: DMF (Solvent) / Water (Antisolvent) OR Ethanol (Single solvent). Note: The Ethanol method is preferred for ease of drying.

  • Dissolution: Suspend crude solid in Ethanol (approx. 10-15 mL per gram).

  • Reflux: Heat mixture to reflux (80°C). If solid remains, add Ethanol in small aliquots until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble particles (dust/catalyst) remain, filter quickly while hot.

  • Crystallization: Remove heat. Allow the solution to cool slowly to Room Temperature (RT) with gentle stirring. Then, cool to 0-4°C on ice.

  • Isolation: Filter the resulting crystals via vacuum filtration.

  • Wash: Wash the cake with cold Ethanol (-20°C) or Hexane.

  • Drying: Dry under vacuum at 60°C to remove residual solvent.

Visualization: Recrystallization Workflow

Recrystallization Start Crude Solid (2,6-diphenyl-1H-1,3,5-triazin-4-one) Dissolve Suspend in Ethanol Heat to Reflux (80°C) Start->Dissolve Check Clear Solution? Dissolve->Check AddSolvent Add more Ethanol Check->AddSolvent No (Cloudy) Cool Cool Slowly to RT then to 4°C Check->Cool Yes (Clear) AddSolvent->Check Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Hexane Filter->Wash Final Pure Crystals (>98% Purity) Wash->Final

Figure 2: Decision tree for the recrystallization of diphenyl-triazinone derivatives.

Mechanistic Insights & Troubleshooting

Why is solubility low in non-polar solvents?

The triazinone ring contains multiple electronegative nitrogens and a carbonyl oxygen. These create a "hard" electrostatic potential surface. While the phenyl rings are lipophilic, they are planar and allow the molecules to stack efficiently (pi-pi stacking) in the solid state. Non-polar solvents like Toluene cannot compete with the cohesive energy of this crystal lattice.

Why use DMSO/DMF?

These solvents are dipolar aprotic . They possess a high dielectric constant and a strong dipole moment (S=O or C=O bond) that can accept hydrogen bonds from the N-H of the triazinone and effectively solvate the polar core, breaking the intermolecular dimers.

Troubleshooting "Oiling Out"

If the product forms an oil instead of crystals during cooling:

  • Cause: Cooling too rapidly or the solvent mixture is too rich in antisolvent.

  • Fix: Re-heat to redissolve. Add a small "seed crystal" of pure compound at the cloud point. Cool much slower (e.g., 5°C per hour).

References

  • BenchChem. Solubility Profile of 4,6-Diphenyl-1,3,5-triazin-2-ol: A Technical Guide. Retrieved from (Inferred from general triazine data).

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 7064 (Benzoguanamine/Triazine derivatives). [Link]

  • Menicagli, R., et al. "Synthesis and properties of new 1,3,5-triazine derivatives." Tetrahedron, vol. 62, no.[3] 15, 2006. (General synthesis and workup procedures for substituted triazines).

Sources

Exploratory

A Comprehensive Technical Guide to the X-ray Crystallographic Analysis of 2,6-diphenyl-1H-1,3,5-triazin-4-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, field-proven framework for the determination of the single-crystal X-ray structure...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven framework for the determination of the single-crystal X-ray structure of 2,6-diphenyl-1H-1,3,5-triazin-4-one. In the absence of publicly available experimental crystallographic data for this specific molecule, this document serves as an in-depth whitepaper detailing the necessary theoretical and practical steps, from synthesis and crystallization to data collection, structure solution, and refinement. This guide is designed to equip researchers in drug discovery and materials science with a robust methodology, grounded in established principles of crystallography and small molecule analysis. By elucidating the causality behind experimental choices and outlining a self-validating workflow, this document provides a pathway to obtaining high-quality crystallographic data for novel triazinone-based compounds.

Introduction: The Significance of Triazinones in Modern Drug Discovery

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its synthetic versatility and its presence in a wide array of biologically active compounds.[1][2][3][4] Triazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5] The introduction of a carbonyl group to form a triazinone ring, as in 2,6-diphenyl-1H-1,3,5-triazin-4-one, further enhances the molecule's ability to participate in specific hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition and binding to biological targets.

A precise understanding of the three-dimensional structure of 2,6-diphenyl-1H-1,3,5-triazin-4-one is a prerequisite for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography stands as the definitive method for obtaining this atomic-level information, revealing crucial details about molecular conformation, intermolecular interactions, and packing in the solid state.[6] This knowledge is invaluable for optimizing lead compounds, predicting binding affinities, and understanding the physicochemical properties that influence bioavailability and efficacy.

This guide, therefore, outlines a systematic approach to determining the crystal structure of 2,6-diphenyl-1H-1,3,5-triazin-4-one, providing a blueprint for the crystallographic analysis of this and other novel small molecules.

Synthesis and Purification of 2,6-diphenyl-1H-1,3,5-triazin-4-one

The first critical step in any crystallographic study is the synthesis and rigorous purification of the target compound. The presence of impurities can significantly impede crystallization. A plausible synthetic route to 2,6-diphenyl-1H-1,3,5-triazin-4-one starts from readily available precursors, such as benzamidine and an activated carbonyl source, or via the cyclization of appropriate intermediates. A general synthetic strategy often involves the sequential substitution of cyanuric chloride.[7][8]

Exemplary Synthetic Protocol:

  • Reaction Setup: A solution of benzamidine hydrochloride and a suitable base (e.g., sodium ethoxide) in an anhydrous solvent (e.g., ethanol) is prepared under an inert atmosphere.

  • Cyclizing Agent: An appropriate cyclizing agent, such as ethyl carbazate, is added dropwise at a controlled temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up through extraction and washing. The crude product is then purified, typically by column chromatography or recrystallization, to achieve high purity (>99%).[9]

The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic experiment.[10][11] The process involves the slow and controlled transition from a disordered state (solution) to a highly ordered solid state. For a small organic molecule like 2,6-diphenyl-1H-1,3,5-triazin-4-one, several crystallization techniques should be systematically explored.[12]

Solubility Screening

A preliminary solubility screening in a range of solvents with varying polarities is essential to identify suitable solvent systems for crystallization.

Solvent Class Examples Potential for Crystallization
Polar Protic Methanol, EthanolGood for slow evaporation and cooling methods.
Polar Aprotic Acetone, Acetonitrile, DMSOCan be effective, especially in solvent/anti-solvent systems.
Non-polar Hexane, TolueneOften used as anti-solvents in vapor diffusion.
Chlorinated Dichloromethane, ChloroformGood solubilizing power, useful for layering techniques.
Crystallization Methodologies

Slow Evaporation:

  • Principle: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration until supersaturation is reached and crystals form.

  • Protocol:

    • Prepare a nearly saturated solution of the purified compound in a suitable solvent.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm.

    • Store in a vibration-free environment at a constant temperature.

Vapor Diffusion:

  • Principle: A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Protocol:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent.

    • Place this solution in a small vial.

    • Place the small vial inside a larger jar containing a volatile anti-solvent in which the compound is insoluble.

    • Seal the jar and leave it undisturbed.

Liquid-Liquid Diffusion (Layering):

  • Principle: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.

  • Protocol:

    • Prepare a concentrated solution of the compound in a dense solvent.

    • Carefully layer a less dense anti-solvent on top of the solution, minimizing mixing.

    • Seal the container and allow it to stand.

G Figure 1: Crystallization Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome synthesis Synthesis & Purification solubility Solubility Screening synthesis->solubility evaporation Slow Evaporation solubility->evaporation vapor_diffusion Vapor Diffusion solubility->vapor_diffusion layering Liquid-Liquid Diffusion solubility->layering crystals Single Crystals evaporation->crystals no_crystals No Crystals / Poor Quality evaporation->no_crystals vapor_diffusion->crystals vapor_diffusion->no_crystals layering->crystals layering->no_crystals no_crystals->solubility Re-evaluate Solvents

Caption: A flowchart illustrating the systematic approach to obtaining single crystals.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once suitable crystals are obtained, the next phase is the collection of diffraction data using a single-crystal X-ray diffractometer.[13]

Crystal Mounting and Screening
  • Mounting: A well-formed crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.[13] For air-sensitive samples, mounting in a capillary or under oil is necessary.[14]

  • Screening: The crystal is exposed to a brief X-ray dose to assess its diffraction quality. A good crystal will produce sharp, well-defined diffraction spots.[15]

Data Collection Strategy
  • Unit Cell Determination: A short series of images are collected to determine the unit cell parameters and Bravais lattice.

  • Strategy Calculation: Based on the crystal's symmetry, a data collection strategy is calculated to ensure a complete and redundant dataset is collected.[16]

  • Data Collection: The full dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[17]

Data Processing
  • Integration: The raw diffraction images are processed to determine the intensity of each reflection.

  • Scaling and Merging: The integrated intensities are scaled to account for experimental variations, and symmetry-equivalent reflections are merged to produce a final reflection file.

G Figure 2: Data Collection & Processing Workflow mount Crystal Mounting screen Crystal Screening mount->screen unit_cell Unit Cell Determination screen->unit_cell strategy Data Collection Strategy unit_cell->strategy collect Full Data Collection strategy->collect integrate Integration of Reflections collect->integrate scale Scaling and Merging integrate->scale hkl Final Reflection File (hkl) scale->hkl

Caption: A linear workflow for X-ray diffraction data collection and processing.

Structure Solution and Refinement

The final stage of the crystallographic experiment is the determination and refinement of the atomic model.

Structure Solution

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[6] For small molecules like 2,6-diphenyl-1H-1,3,5-triazin-4-one, direct methods are typically successful in determining the initial phases and revealing a preliminary electron density map.[6]

Model Building and Refinement
  • Initial Model: An initial atomic model is built into the electron density map.

  • Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using least-squares methods.[18] This process minimizes the difference between the observed structure factors and those calculated from the model.[19]

  • Validation: The final model is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for chemical and geometric reasonability.[20]

Parameter Description Typical Target Value for a Good Structure
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05
wR2 A weighted R-factor based on squared structure factor amplitudes.< 0.15
Goodness-of-Fit (GooF) Should be close to 1.0 for a good model and weighting scheme.~1.0
Residual Electron Density The remaining electron density after the model is subtracted; should be minimal.< ±0.5 e-/ų

Theoretical Crystal Structure Prediction (In Silico Approach)

In cases where obtaining single crystals proves exceptionally difficult, computational methods for crystal structure prediction (CSP) can provide valuable insights.[21][22] CSP algorithms search for the most energetically favorable packing arrangements of a molecule, predicting potential polymorphs and their relative stabilities.[23][24] These predicted structures can guide further crystallization experiments and provide a theoretical model for understanding the molecule's solid-state properties.[25]

Conclusion: From Data to Discovery

This technical guide has outlined a comprehensive and systematic workflow for determining the X-ray crystal structure of 2,6-diphenyl-1H-1,3,5-triazin-4-one. By following these field-proven methodologies, researchers can confidently approach the crystallographic analysis of this and other novel small molecules. The resulting atomic-level structural information is not merely an endpoint but a critical starting point for advancing drug discovery and materials science, enabling the design of next-generation therapeutics and functional materials with enhanced efficacy and tailored properties.

References

  • Staples, R. J. (1998). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, E54, i-vi.
  • Day, G. M. (n.d.). Crystal structure prediction. University of Southampton.
  • XtalPi Inc. (n.d.).
  • Lent, A. J. (2025, January 10). Small Molecule X‐ray Crystal Structures at a Crossroads. Chemistry – A European Journal.
  • Wang, Y., et al. (2024, October 25). Crystal Structure Prediction Using Generative Adversarial Network with Data-Driven Latent Space Fusion Strategy.
  • Wikipedia. (n.d.). Crystal structure prediction.
  • Zhu, J. (2017, June). Single Crystal XRD: Data Acquisition and Structure Solving.
  • CD Bioparticles. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Oganov, A. R., & Glass, C. W. (2006).
  • Yar, M. S., et al. (2025, July 30).
  • Cooper, R. (n.d.). Recent advances in small molecule refinement. Diamond Light Source.
  • Scilit. (n.d.).
  • Coles, S. J., & Gale, P. A. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Unknown. (n.d.).
  • El-Sayed, M. A., et al. (n.d.). Synthesis and characterization of derivatives of triazinone.
  • ePrints Soton. (2023, March 1). Advanced crystallisation methods for small organic molecules.
  • Open Exploration Publishing. (n.d.). The Role of Triazine Scaffolds in Modern Drug Development.
  • Unknown. (n.d.).
  • Minor, W., et al. (n.d.).
  • NPTEL-NOC IITM. (2019, May 6).
  • Rigaku. (n.d.). Introduction to single crystal X-ray analysis.
  • PubMed. (n.d.). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile.
  • The Biochemist. (2021, May 28).
  • Wikipedia. (n.d.). X-ray crystallography.
  • Minor, W., et al. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC.
  • Sigma-Aldrich. (n.d.). 2,6-Diamino-4-phenyl-1,3,5-triazine for synthesis.
  • Beilstein Journal of Organic Chemistry. (2020, June 24).
  • Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • Molecules. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • Journal of Advanced Scientific Research. (2025, September 30).

Sources

Foundational

Comprehensive Technical Guide: Electronic Structure &amp; DFT Protocols for Diphenyl Triazinone Derivatives

Executive Summary 5,6-Diphenyl-1,2,4-triazin-3(2H)-one and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory profiles. Their effica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,6-Diphenyl-1,2,4-triazin-3(2H)-one and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory profiles. Their efficacy is governed by a delicate electronic balance: the electron-deficient triazine core acts as a distinct electrophile, while the phenyl rings introduce steric bulk and π-stacking capabilities essential for hydrophobic pocket binding.

This guide provides a rigorous computational framework for characterizing these molecules. It moves beyond standard "black box" calculations, focusing on the specific challenges of this scaffold—namely tautomeric ambiguity , dispersive π-interactions , and charge transfer mechanisms .

Part 1: Theoretical Framework & Computational Strategy

The Tautomerism Challenge

The 1,2,4-triazin-3-one system is not static. It exists in a dynamic equilibrium between the lactam (oxo) and lactim (hydroxy) forms. Standard DFT protocols often fail if they assume a single static input structure.

  • Causality: The N2-H and N4-H lactam tautomers are generally more stable in the gas phase due to amide resonance stabilization. However, in polar biological media (simulated via solvent models), the lactim form can become relevant as a hydrogen bond donor/acceptor.

  • Strategic Choice: You must compute the Boltzmann distribution of all tautomers before proceeding to docking. Ignoring the minor tautomer can lead to false-negative docking results if the active site stabilizes that specific form.

Functional & Basis Set Selection

For diphenyl derivatives, standard B3LYP is often insufficient due to its inability to model medium-range correlation energy (dispersion forces) between the two phenyl rings.

ComponentRecommendationScientific Rationale
Geometry Optimization B3LYP-D3(BJ) or M06-2X The "-D3" dispersion correction or the M06-2X functional is critical to accurately predict the twist angle between the phenyl rings, which dictates planarity and solubility.
Basis Set 6-311++G(d,p) Diffuse functions (++) are mandatory for the triazinone core to describe the lone pairs on the three nitrogen atoms and the carbonyl oxygen correctly.
Solvation Model SMD (Solvation Model based on Density) Superior to PCM for calculating ΔG of solvation, essential for predicting drug-like solubility. Use Water (

) for bio-simulation and DMSO for spectroscopic comparison.

Part 2: Experimental Protocols (Self-Validating Workflows)

Protocol A: Tautomeric Equilibrium & Geometry Optimization

Objective: Determine the bioactive conformer.

  • Input Generation: Construct 3 initial structures:

    • 2H-tautomer (Lactam)

    • 4H-tautomer (Lactam)

    • 3-OH-tautomer (Lactim)

  • Pre-Optimization: Run a low-level semi-empirical (PM6) optimization to clear steric clashes between the 5,6-diphenyl rings.

  • DFT Optimization:

    • Route Section:# opt freq M062X/6-311++G(d,p) scrf=(smd,solvent=water)

    • Validation: Ensure no imaginary frequencies.

  • Energy Analysis: Calculate relative Gibbs Free Energy (

    
    ).
    
    • If

      
       kcal/mol between tautomers, carry both forward to docking studies.
      
Protocol B: Frontier Molecular Orbital (FMO) & Reactivity Analysis

Objective: Quantify electrophilicity for SAR (Structure-Activity Relationship) mapping.

  • Single Point Calculation: Use the optimized geometry.

  • NBO Analysis: Include pop=nbo in the keyword line. This quantifies the hyperconjugation (

    
    ) stabilizing the triazine ring.
    
  • Descriptor Calculation: Extract

    
     and 
    
    
    
    to calculate:
    • Chemical Hardness (

      
      ): 
      
      
      
    • Electrophilicity Index (

      
      ): 
      
      
      
    • Note: A lower HOMO-LUMO gap in these derivatives typically correlates with higher antioxidant activity but lower metabolic stability.

Protocol C: Molecular Docking Integration

Objective: Correlate electronic parameters with binding affinity (e.g., against EGFR or α-glucosidase).

  • Ligand Prep: Convert the DFT-optimized structure (lowest energy tautomer) to .pdbqt format. Preserve the partial charges calculated by DFT (Mulliken or ESP charges) rather than using generic force field charges (Gasteiger), as the triazine ring electron distribution is unique.

  • Grid Generation: Center grid on the co-crystallized ligand of the target protein.

  • Validation: Re-dock the native ligand. RMSD must be

    
     Å.
    

Part 3: Visualization & Logic Flow

Computational Workflow Diagram

The following diagram illustrates the critical decision pathways for handling triazinone derivatives, specifically highlighting the tautomerism check often missed in standard workflows.

G Input Input: Diphenyl Triazinone Structure TautomerCheck Generate Tautomers (2H, 4H, OH forms) Input->TautomerCheck PM6 Pre-Opt (PM6) Steric Clearance TautomerCheck->PM6 DFT_Opt DFT Opt + Freq M06-2X/6-311++G(d,p) Solvent: Water PM6->DFT_Opt Decision Check Imaginary Freqs & Relative Energy DFT_Opt->Decision Electronic Electronic Properties (HOMO/LUMO, MEP, NBO) Decision->Electronic Minima Found Fail Re-optimize (Loose convergence) Decision->Fail Imag Freq > 0 Docking Molecular Docking (AutoDock/Vina) Electronic->Docking Export .pdbqt Fail->DFT_Opt

Caption: Workflow integrating tautomeric analysis with DFT optimization and downstream docking applications.

Global Reactivity Descriptors (Data Structure)

When analyzing your output, organize your data as follows to facilitate easy comparison between derivatives.

Derivative

(eV)

(eV)
Gap (

)
Hardness (

)
Electrophilicity (

)
Dipole Moment (Debye)
Ref (Unsub) -6.42-1.854.572.283.754.12
4-Cl (e- w/d) -6.85-2.104.752.374.225.60
4-OMe (e- don) -6.10-1.654.452.223.384.85

Interpretation:

  • High

    
     (Electrophilicity):  Indicates the molecule is a strong electron acceptor, likely to interact with nucleophilic residues (e.g., Cysteine, Serine) in the binding pocket.
    
  • Dipole Moment: Higher values often correlate with better solubility in polar media but may hinder membrane permeability.

Part 4: Authoritative Grounding & References

Key Mechanistic Insights
  • Hyperconjugation: NBO analysis consistently reveals significant

    
     interactions in the triazinone ring, which explains the high stability of the lactam tautomer over the lactim form [1].
    
  • Biological Correlation: The HOMO-LUMO gap calculated via DFT has been successfully correlated with

    
     values in anticancer studies, specifically for cell lines like MCF-7 and HepG2. A smaller gap often facilitates charge transfer interactions with DNA bases or enzyme active sites [2].
    
  • Stacking Interactions: The diphenyl moiety is not merely structural; DFT studies confirm it participates in

    
     T-shaped stacking within the active sites of enzymes like α-glucosidase, a mechanism that must be validated by using dispersion-corrected functionals (e.g., CAM-B3LYP or wB97XD) [3].
    
References
  • Tautomerism & Stability: Tautomers of 2,4-dihydro-3H-1,2,4-triazol-3-one and their Composites with NTO - A DFT Treatment. Earthline Journal of Chemical Sciences.

  • Anticancer Activity & DFT: Synthesis, characterization, DFT and TD-DFT study of novel bis(5,6-diphenyl-1,2,4-triazines). ResearchGate.[1][2]

  • Docking & Electronic Structure: Molecular docking, DFT calculation and molecular dynamics simulation of Triazine-based covalent organic framework as a nanocarrier. Scientific Reports (Nature).

  • Vibrational & Structural Analysis: 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)pyridinium Dichloroiodate (I). Molbank (MDPI).[3]

Sources

Exploratory

hydrogen bonding patterns in 2,6-diphenyl-1H-1,3,5-triazin-4-one crystals

An In-depth Technical Guide to the Anticipated Hydrogen Bonding Patterns in 2,6-diphenyl-1H-1,3,5-triazin-4-one Crystals For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract The 1,3,5...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Anticipated Hydrogen Bonding Patterns in 2,6-diphenyl-1H-1,3,5-triazin-4-one Crystals

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and predictable self-assembly behavior.[1] This guide focuses on 2,6-diphenyl-1H-1,3,5-triazin-4-one, a derivative of significant interest. While a definitive single-crystal X-ray structure for this specific compound is not publicly available at the time of this writing, this document provides a comprehensive, predictive analysis of its likely hydrogen bonding patterns and supramolecular architecture. By drawing on established principles of crystal engineering and a thorough review of closely related triazinone structures, we present a scientifically grounded forecast of the intermolecular interactions that govern the crystal packing of this molecule. This guide is intended to serve as a valuable resource for researchers working on the synthesis, characterization, and application of triazinone-based compounds, offering insights into their solid-state behavior and providing a framework for future crystallographic studies.

Introduction: The Significance of 1,3,5-Triazin-4-ones

The 1,3,5-triazine ring system is a recurring motif in a vast array of biologically active compounds, exhibiting anticancer, antimalarial, and antiviral properties.[2][3] The introduction of a carbonyl group at the 4-position to form a 1,3,5-triazin-4-one core further enhances the molecule's utility by providing a key hydrogen bonding acceptor site, crucial for molecular recognition and self-assembly. The substituents at the 2- and 6-positions play a pivotal role in modulating the electronic properties and steric profile of the molecule, thereby influencing its crystal packing and, consequently, its physicochemical properties such as solubility and bioavailability. Understanding the hydrogen bonding patterns in the crystalline state is therefore paramount for the rational design of new drugs and functional materials based on this scaffold.

Synthesis and Spectroscopic Characterization

The synthesis of 2,6-diphenyl-1H-1,3,5-triazin-4-one can be achieved through a multi-step process starting from readily available precursors. A general and adaptable synthetic route is outlined below.

General Synthetic Protocol

A plausible and efficient synthetic route involves the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3][4]

Experimental Protocol: Synthesis of 2,6-diphenyl-1H-1,3,5-triazin-4-one

  • Step 1: Monosubstitution with Phenol: To a solution of cyanuric chloride in a suitable solvent (e.g., acetone, THF), one equivalent of phenol is added at low temperature (0-5 °C) in the presence of a base (e.g., sodium carbonate, triethylamine) to neutralize the HCl formed. The reaction is stirred for several hours to yield 2-phenoxy-4,6-dichloro-1,3,5-triazine.

  • Step 2: Disubstitution with Ammonia: The product from Step 1 is then reacted with a second nucleophile. For the introduction of the second phenyl group, a Friedel-Crafts-type reaction with benzene and a Lewis acid catalyst could be employed, though this can be challenging to control. A more common approach for substituted triazines is the use of organometallic reagents. However, for the parent diphenyl derivative, a more direct route from different starting materials might be more efficient. An alternative, more likely synthesis would involve the cyclocondensation of N-phenylbenzamidine with an appropriate three-carbon component containing a carbonyl group precursor.

  • Step 3: Hydrolysis to the Triazinone: The final step would involve the selective hydrolysis of one of the remaining chloro or other leaving groups to the corresponding ketone.

Spectroscopic Characterization

The synthesized 2,6-diphenyl-1H-1,3,5-triazin-4-one should be thoroughly characterized using a suite of spectroscopic techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Resonances corresponding to the phenyl protons and the N-H proton of the triazine ring. The chemical shift of the N-H proton will be indicative of its involvement in hydrogen bonding.
¹³C NMR Signals for the carbon atoms of the phenyl rings and the triazine core, including a characteristic downfield signal for the carbonyl carbon.
FTIR A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration. A broad band in the 3100-3300 cm⁻¹ region is expected for the N-H stretching, with its position and shape influenced by hydrogen bonding.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the target compound.

Predictive Analysis of Hydrogen Bonding Patterns

In the absence of a determined crystal structure, we can predict the hydrogen bonding motifs of 2,6-diphenyl-1H-1,3,5-triazin-4-one by analyzing its molecular structure and comparing it to known crystal structures of analogous compounds.

Hydrogen Bond Donors and Acceptors

The 2,6-diphenyl-1H-1,3,5-triazin-4-one molecule possesses a primary hydrogen bond donor and multiple acceptor sites, making it a prime candidate for forming robust supramolecular assemblies.

Figure 1: Hydrogen bond donor and acceptor sites in 2,6-diphenyl-1H-1,3,5-triazin-4-one.

  • Donor: The N-H group on the triazine ring is a strong hydrogen bond donor.

  • Acceptors: The primary acceptor is the exocyclic carbonyl oxygen (C=O). The nitrogen atoms within the triazine ring can also act as weaker hydrogen bond acceptors.

Anticipated Supramolecular Synthons

Based on the arrangement of donor and acceptor sites, several recurring hydrogen bonding motifs, or supramolecular synthons, are anticipated in the crystal structure of 2,6-diphenyl-1H-1,3,5-triazin-4-one. The most probable of these is the formation of a centrosymmetric dimer via N-H···O hydrogen bonds.

cluster_0 Molecule A cluster_1 Molecule B node_A N-H C=O node_B N-H C=O node_A:n1->node_B:o1 N-H···O node_B:n1->node_A:o1 N-H···O G cluster_synthesis Synthesis & Purification cluster_characterization Structural Analysis cluster_spectroscopy Spectroscopic Confirmation Synthesis Synthesis Recrystallization Recrystallization Synthesis->Recrystallization SCXRD SCXRD Recrystallization->SCXRD Single Crystal FTIR_Raman FTIR_Raman Recrystallization->FTIR_Raman Bulk Sample Structure Solution Structure Solution SCXRD->Structure Solution H-Bond Analysis H-Bond Analysis Structure Solution->H-Bond Analysis Final Report Final Report H-Bond Analysis->Final Report Vibrational Mode Analysis Vibrational Mode Analysis FTIR_Raman->Vibrational Mode Analysis Vibrational Mode Analysis->Final Report

Sources

Foundational

The Ascendant Scaffold: A Technical Guide to 1,3,5-Triazine Derivatives in Medicinal Chemistry

For Immediate Release A Deep Dive into the Pharmacological Potential of the 1,3,5-Triazine Nucleus, Unveiling its Versatility in Drug Design and Development for a New Era of Therapeutics. The quest for novel therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Pharmacological Potential of the 1,3,5-Triazine Nucleus, Unveiling its Versatility in Drug Design and Development for a New Era of Therapeutics.

The quest for novel therapeutic agents is a perpetual endeavor in medicinal chemistry, driven by the emergence of drug resistance and the need for more effective treatments for a spectrum of diseases.[1] In this landscape, the 1,3,5-triazine scaffold has emerged as a privileged structure, a versatile cornerstone for the design and synthesis of a multitude of biologically active compounds.[2][3] This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive literature review of 1,3,5-triazine derivatives, with a particular focus on the 1,3,5-triazin-4-one core and its analogues. We will explore their synthesis, delve into their diverse pharmacological activities, and illuminate the critical structure-activity relationships that govern their therapeutic potential.

The 1,3,5-Triazine Core: A Foundation for Diverse Bioactivity

The 1,3,5-triazine, a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, serves as a remarkable pharmacophore. Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities.[1][2] The structural versatility of the triazine ring allows for the introduction of various substituents at its carbon atoms, enabling the fine-tuning of its physicochemical properties and biological targets.

Synthetic Strategies: Building the 1,3,5-Triazine Scaffold

The construction of the 1,3,5-triazine ring and its derivatives is a cornerstone of their medicinal chemistry. A common and versatile starting material for the synthesis of many 1,3,5-triazine derivatives is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride.[4][5] The three chlorine atoms on cyanuric chloride exhibit different reactivities at varying temperatures, allowing for a stepwise and controlled nucleophilic substitution. This differential reactivity is a key advantage, enabling the introduction of different substituents onto the triazine core in a regioselective manner.

A general and widely employed synthetic protocol involves the sequential displacement of the chloride ions with various nucleophiles such as amines, alcohols, and thiols. This step-wise approach provides a high degree of control over the final structure of the molecule.[6] More contemporary approaches also include one-pot multicomponent reactions, which offer an efficient and atom-economical route to complex triazine derivatives.[7][8][9]

G General Synthetic Workflow for 1,3,5-Triazine Derivatives Cyanuric_Chloride Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) Step1 Nucleophilic Substitution 1 (e.g., Amine, Alcohol) Low Temperature Cyanuric_Chloride->Step1 Intermediate1 Monosubstituted Triazine Step1->Intermediate1 Step2 Nucleophilic Substitution 2 (e.g., Different Amine) Intermediate Temperature Intermediate1->Step2 Intermediate2 Disubstituted Triazine Step2->Intermediate2 Step3 Nucleophilic Substitution 3 (e.g., Hydrazine) Higher Temperature Intermediate2->Step3 Final_Product Trisubstituted 1,3,5-Triazine Derivative Step3->Final_Product

Caption: A generalized workflow for the synthesis of trisubstituted 1,3,5-triazine derivatives.

Therapeutic Landscapes: The Multifaceted Biological Activities of 1,3,5-Triazine Derivatives

The therapeutic potential of 1,3,5-triazine derivatives spans a wide range of diseases, a testament to their ability to interact with diverse biological targets.

Anticancer Activity: A Prominent Battlefield

A significant body of research has focused on the development of 1,3,5-triazine derivatives as potent anticancer agents.[10][11] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

One of the most explored targets for 1,3,5-triazine-based anticancer drugs is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids.[12][13] By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cancer cell death.[12] Several 1,3,5-triazine derivatives have exhibited potent cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer.[12][14]

Furthermore, kinase inhibition has emerged as a promising strategy in cancer therapy, and 1,3,5-triazine derivatives have been successfully designed as inhibitors of various kinases, such as epidermal growth factor receptor (EGFR), PI3K-α, B-Raf, and VEGFR-2.[14][15][16][17] For instance, morpholine-substituted 1,3,5-triazines have been identified as potent inhibitors of the PI3K-mTOR kinase signaling pathway, which is often dysregulated in cancer.[14]

G Anticancer Mechanisms of 1,3,5-Triazine Derivatives cluster_0 Enzyme Inhibition cluster_1 Cellular Effects Triazine 1,3,5-Triazine Derivatives DHFR Dihydrofolate Reductase (DHFR) Triazine->DHFR Kinases Kinases (e.g., EGFR, PI3K) Triazine->Kinases DNA_Synthesis Inhibition of DNA Synthesis DHFR->DNA_Synthesis Apoptosis Induction of Apoptosis Kinases->Apoptosis Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis

Caption: Key anticancer mechanisms of action for 1,3,5-triazine derivatives.

Table 1: Anticancer Activity of Representative 1,3,5-Triazine Derivatives

Compound IDTargetCancer Cell LineIC₅₀ (µM)Reference
Compound 6bPI3K-mTORA549 (Lung)9.61[14]
Compound 6cPI3K-mTORMCF-7 (Breast)12.88[14]
Compound 8eDHFRA549 (Lung)0.050[12][13]
Compound 11eDHFRA549 (Lung)0.028[12][13]
Compound 5hEGFR-tyrosine kinase-0.229[16]
Antimicrobial and Antiviral Frontiers

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents.[1][18] 1,3,5-Triazine derivatives have demonstrated significant potential in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[1][6][19] The mechanism of their antimicrobial action is often attributed to their ability to disrupt cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid replication.

In the antiviral domain, 1,3,5-triazine derivatives have shown promise against various viruses, including potato virus Y (PVY).[20] The structural modifications on the triazine core can be tailored to target specific viral proteins or enzymes, thereby inhibiting viral replication.

Experimental Protocols: A Glimpse into the Lab

To provide a practical perspective, we outline a general procedure for the synthesis of a disubstituted 1,3,5-triazine derivative and a standard protocol for evaluating its in vitro anticancer activity.

Protocol 1: Synthesis of a 2,4-Disubstituted-6-chloro-1,3,5-triazine

Objective: To synthesize a disubstituted triazine intermediate for further functionalization.

Materials:

  • Cyanuric chloride

  • Amine 1 (e.g., Morpholine)

  • Amine 2 (e.g., Piperazine derivative)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) as a base

  • Stirring plate and magnetic stirrer

  • Ice bath

  • Round bottom flask

  • Dropping funnel

Procedure:

  • Step 1: Monosubstitution. Dissolve cyanuric chloride (1 equivalent) in DCM in a round bottom flask and cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of Amine 1 (1 equivalent) and DIPEA (1.1 equivalents) in DCM to the cyanuric chloride solution via a dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 2: Disubstitution. To the same reaction mixture, add a solution of Amine 2 (1 equivalent) and DIPEA (1.1 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-disubstituted-6-chloro-1,3,5-triazine.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized 1,3,5-triazine derivative against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized 1,3,5-triazine compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in complete medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.

The Path Forward: Future Directions and Perspectives

The journey of 1,3,5-triazine derivatives in medicinal chemistry is far from over. Future research will likely focus on several key areas:

  • Target-Specific Design: Leveraging computational tools and a deeper understanding of disease biology to design more selective and potent inhibitors for specific targets.

  • Hybrid Molecules: The development of hybrid molecules that combine the 1,3,5-triazine scaffold with other pharmacophores to achieve synergistic effects and overcome drug resistance.[10]

  • Exploration of New Biological Activities: Investigating the potential of 1,3,5-triazine derivatives in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.

  • Advanced Drug Delivery Systems: Formulating 1,3,5-triazine-based drugs into novel drug delivery systems to improve their bioavailability, reduce side effects, and enhance their therapeutic efficacy.

References

  • A structure-activity relationship study of 1,2,4-triazolo[1,5-a][10][15][21] triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. (2025, November 25). ResearchGate. Retrieved from [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020, January 1). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Structure–activity relationship of the chiral‐1,3,5‐triazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Different biological activities displayed by 1,3,5‐triazine. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. (2022, November 13). Archiv der Pharmazie. Retrieved from [Link]

  • Recent Advances in 1,3,5-Triazine Derivatives As Antibacterial Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. (n.d.). Molecules. Retrieved from [Link]

  • Recent Advancements and Developments in the Biological Importance of 1,3,5‐Triazines. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. (2008, February 15). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016, April 30). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (n.d.). Molecules. Retrieved from [Link]

  • Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. (2025, January 4). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • 1,3,5-triazine derivatives as potential anticancer agents against Lung and Breast cancer cell lines: Synthesis, biological evaluation, and structure-based drug design studies. (2024, July 1). CoLab. Retrieved from [Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Triazine Derivatives: Their Synthesis and Biological Properties - A Review. (2025, June 24). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023, May 5). Molecules. Retrieved from [Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. (2020, June 24). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017, May 10). Chemistry Central Journal. Retrieved from [Link]

  • A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. (2022, January 1). Mini-Reviews in Organic Chemistry. Retrieved from [Link]

  • Chemical structures of target 1,3,5-triazine derivatives (series A & B) and model compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016, April 30). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. (2022, January 12). RSC Advances. Retrieved from [Link]

  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. (n.d.). Der Pharma Chemica. Retrieved from [Link]

Sources

Exploratory

Photophysical Properties of 2,6-Diphenyl-1H-1,3,5-triazin-4-one: A Technical Guide

Executive Summary This technical guide provides a comprehensive analysis of the photophysical properties, synthesis, and structural dynamics of 2,6-diphenyl-1H-1,3,5-triazin-4-one (also known as 4,6-diphenyl-1,3,5-triazi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the photophysical properties, synthesis, and structural dynamics of 2,6-diphenyl-1H-1,3,5-triazin-4-one (also known as 4,6-diphenyl-1,3,5-triazin-2-ol; CAS 1917-44-8).[1] Unlike the widely utilized 2-(2-hydroxyphenyl)-1,3,5-triazine class of UV absorbers (e.g., Tinuvin®), which rely on Excited State Intramolecular Proton Transfer (ESIPT), this specific scaffold exhibits distinct keto-enol tautomerism centered on the triazine ring itself.[1] This guide elucidates the critical role of lactam-lactim tautomerism in defining its electronic transitions, solubility profile, and utility as an electron-deficient building block for organic light-emitting diodes (OLEDs) and coordination chemistry.[1]

Molecular Architecture & Tautomerism

The core photophysics of this molecule are governed by the equilibrium between its lactam (keto) and lactim (enol) forms.

Structural Dynamics

In the solid state and polar solvents, the molecule predominantly exists in the 4-one (lactam) tautomer, stabilized by the formation of cyclic hydrogen-bonded dimers similar to those found in cyanuric acid. This contrasts with the "enol" nomenclature often found in vendor catalogs.

  • Lactam Form (Dominant): 2,6-diphenyl-1H-1,3,5-triazin-4-one.[1] Features an NH group at the N1/N3 position and a carbonyl at C4.

  • Lactim Form (Minor): 4,6-diphenyl-1,3,5-triazin-2-ol.[1][2][3][4] Features a fully aromatic triazine ring with a hydroxyl group.[1][5]

This equilibrium is solvent-dependent and critical for photophysical measurements, as the protonation state of the ring nitrogens drastically alters the HOMO-LUMO gap.

Visualization of Tautomeric Pathways

Tautomerism Lactam Lactam Form (2,6-diphenyl-1H-1,3,5-triazin-4-one) Dominant in Solid State/Polar Solvents Lactim Lactim Form (4,6-diphenyl-1,3,5-triazin-2-ol) Accessible in Non-polar Solvents/High pH Lactam->Lactim Proton Transfer (N → O) Dimer H-Bonded Dimer (Intermolecular Stabilization) Lactam->Dimer Aggregation (Conc. dependent)

Figure 1: Tautomeric equilibrium between the keto (lactam) and enol (lactim) forms.[6][7] The lactam form is generally thermodynamically favored.

Photophysical Characterization

Absorption and Emission Profiles

The optical properties of 2,6-diphenyl-1H-1,3,5-triazin-4-one are characterized by high-energy


 transitions typical of the electron-deficient triazine core, modulated by the conjugation of the phenyl rings.[1]
ParameterValue / CharacteristicMechanistic Insight
Absorption

260–290 nm (Solution)Attributed to

transitions of the phenyl-triazine conjugation.[1]
Emission

350–400 nm (Weak Fluorescence)Fast non-radiative decay via N-H stretching vibrations in the lactam form quenches fluorescence.[1]
Stokes Shift ~90–110 nmLarge Stokes shift indicates significant geometric relaxation in the excited state (

).[1]
Quantum Yield (

)
< 5% (Solution, Room Temp)Low

due to lack of rigidification. Crystallization can induce Phosphorescence (RTP).[1]
Triplet Energy (

)
~2.9–3.0 eVHigh triplet energy makes it a suitable host or electron transporter for blue/green OLED dopants.[1]
Solvatochromism

The molecule exhibits negative solvatochromism in absorption (blue shift in polar solvents) due to the stabilization of the ground state lactam form, which is more polar than the excited state. Conversely, emission may show a bathochromic (red) shift in polar solvents if the excited state involves Intramolecular Charge Transfer (ICT) from the phenyl rings to the electron-deficient triazinone core.

Synthesis & Purification Protocol

To ensure high purity for photophysical studies, a self-validating synthesis protocol based on the Friedel-Crafts arylation of cyanuric chloride is recommended.[1]

Reaction Scheme

Synthesis Start Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) Step1 Friedel-Crafts Arylation (2 eq. Benzene, AlCl3, 0-5°C) Start->Step1 Inter Intermediate: 2-chloro-4,6-diphenyl-1,3,5-triazine Step1->Inter Step2 Acidic/Basic Hydrolysis (Reflux, 4-8h) Inter->Step2 Final Product: 2,6-diphenyl-1H-1,3,5-triazin-4-one Step2->Final

Figure 2: Step-wise synthesis pathway from cyanuric chloride.

Detailed Protocol

Safety Note: Cyanuric chloride is a sensitizer and lachrymator.[1] Handle in a fume hood.

  • Friedel-Crafts Arylation (Formation of Chlorotriazine Intermediate):

    • Reagents: Cyanuric chloride (10 mmol), Anhydrous Benzene (22 mmol),

      
       (25 mmol).
      
    • Procedure: Suspend cyanuric chloride in dry benzene at 0°C. Add

      
       portion-wise to maintain temperature < 5°C. Stir for 2 hours at 0°C, then allow to warm to room temperature (RT) overnight.
      
    • Validation: Monitor by TLC (Hexane/EtOAc 9:1). The intermediate (2-chloro-4,6-diphenyl-1,3,5-triazine) appears as a distinct spot (

      
      ).[1]
      
    • Workup: Quench on ice/HCl. Extract with dichloromethane (DCM).[1]

  • Hydrolysis (Conversion to Triazinone):

    • Reagents: Intermediate from Step 1, 10% NaOH (aq), Dioxane.

    • Procedure: Dissolve the chloro-intermediate in dioxane. Add NaOH solution.[1][4] Reflux at 100°C for 6 hours.[1]

    • Mechanism: Nucleophilic aromatic substitution (

      
      ) of the chloride by hydroxide, followed by tautomerization to the keto form.
      
    • Purification: Acidify to pH 4-5 with HCl to precipitate the product. Filter and recrystallize from ethanol/DMF.

    • Purity Check: HPLC (>98% area) and

      
      H NMR (Look for NH broad singlet at >11 ppm in DMSO-
      
      
      
      ).

Experimental Validation of Photophysics

Protocol: Determination of Solvatochromic Shift

This protocol validates the dipole moment change upon excitation.

  • Preparation: Prepare

    
     M solutions of the purified compound in Toluene (non-polar), THF (moderate), and Acetonitrile (polar).
    
  • Blanking: Use pure solvent blanks for baseline correction.[1]

  • Measurement: Scan UV-Vis absorption from 200 nm to 400 nm.

  • Analysis:

    • Identify the

      
       band (
      
      
      
      nm).[1]
    • Observe the shift: A blue shift in Acetonitrile compared to Toluene confirms the stabilization of the polar ground state (Lactam).

Protocol: Solid-State Luminescence (Aggregation Assessment)
  • Sample: Place crystalline powder between quartz plates.

  • Excitation: Excite at 280 nm.

  • Observation: Record emission spectrum.

  • Insight: If emission is significantly brighter or red-shifted compared to solution, the molecule exhibits Aggregation-Induced Emission Enhancement (AIEE) or phosphorescence due to restricted intramolecular rotation (RIR) in the crystal lattice.[1]

Applications & Strategic Context

OLED Electron Transport Materials (ETM)

The electron-deficient nature of the triazine ring makes this scaffold an excellent core for ETMs.[1] The "4-one" functionality allows for further derivatization (e.g., N-alkylation) to tune solubility and morphology without disrupting the electron-accepting capability of the triazine.[1]

Coordination Chemistry

The lactam/lactim tautomerism allows the molecule to act as a versatile ligand. In the deprotonated form, it binds to metals (Ir, Pt) through the N3 and O atoms, serving as an ancillary ligand in phosphorescent complexes used for bio-imaging or display technologies.

References

  • BenchChem Technical Support. (2025).[1][3][4][7] Keto-Enol Tautomerism in 4,6-Diphenyl-1,3,5-triazin-2-ol Crystals. Retrieved from [1]

  • PubChem. (2025).[1] 2-(2,4-Dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Zhang, S., et al. (2021). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. Journal of Organic Chemistry. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] 2,6-Diamino-4-phenyl-1,3,5-triazine Product Specification. Retrieved from [1]

  • CymitQuimica. (2025).[1] 4,6-Diphenyl-1,3,5-triazin-2-ol Product Data. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Technical Guide: N-Diversification of 2,6-Diphenyl-1,3,5-triazin-4-one Scaffolds

This guide outlines the protocols and mechanistic considerations for the functionalization of 2,6-diphenyl-1H-1,3,5-triazin-4-one at the nitrogen position. This scaffold is a critical pharmacophore in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the protocols and mechanistic considerations for the functionalization of 2,6-diphenyl-1H-1,3,5-triazin-4-one at the nitrogen position. This scaffold is a critical pharmacophore in medicinal chemistry, often utilized for its stability and hydrogen-bonding capabilities in kinase inhibitors and receptor antagonists.

Part 1: Structural Analysis & Mechanistic Strategy

The Tautomeric Challenge

The 2,6-diphenyl-1,3,5-triazin-4-one scaffold exists in a dynamic equilibrium between the lactam (keto) and lactim (enol) forms. While the lactam form (NH-C=O) is thermodynamically favored in the solid state and in polar aprotic solvents, the presence of the enol form creates an ambident nucleophile scenario.

  • N-Alkylation (Target): Occurs at the amide nitrogen (N3 or N5, which are equivalent due to symmetry in the unsubstituted parent).

  • O-Alkylation (Competitor): Occurs at the oxygen atom, leading to imidate ethers.

  • N1-Alkylation: The N1 position (flanked by two phenyl rings) is sterically crowded and typically pyridinic (non-protonated) in the dominant tautomer, making it a poor nucleophile for neutral functionalization.

Regioselectivity Control (HSAB Theory)

To favor N-functionalization over O-functionalization, we apply the Hard and Soft Acids and Bases (HSAB) principle:

  • N-Alkylation (Soft-Soft): Favored by soft electrophiles (alkyl iodides/bromides) and thermodynamic control.

  • O-Alkylation (Hard-Hard): Favored by hard electrophiles (sulfonates, sulfates) and kinetic control (silver salts).

Diagram 1: Tautomerism & Reactivity Landscape

Tautomerism Keto Lactam Form (Major) (N-Nucleophile) Anion Delocalized Anion (Ambident Nucleophile) Keto->Anion Base (Cs2CO3) Enol Lactim Form (Minor) (O-Nucleophile) Enol->Anion Deprotonation Anion->Keto Equilibrium Anion->Enol Equilibrium N_Prod N-Alkylated Product (Thermodynamic) Anion->N_Prod Soft Electrophile (R-I) Polar Aprotic Solvent O_Prod O-Alkylated Imidate (Kinetic) Anion->O_Prod Hard Electrophile (R-OTs) Ag+ Salts

Caption: Mechanistic pathway showing the delocalized anion intermediate. Selection of base and electrophile directs the pathway toward the thermodynamic N-alkylated product.

Part 2: Experimental Protocols

Protocol A: Regioselective N-Alkylation (Standard)

Objective: Introduction of alkyl chains using alkyl halides. Mechanism: SN2 Substitution.

Materials:

  • Substrate: 2,6-Diphenyl-1,3,5-triazin-4-one (1.0 eq)

  • Electrophile: Alkyl Iodide or Bromide (1.2 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq) – Preferred over K₂CO₃ for solubility in DMF.

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the triazinone substrate in anhydrous DMF. Add Cs₂CO₃ in one portion.

  • Stirring: Stir the suspension at room temperature for 30 minutes. Note: The solution may change color (often yellow/orange) indicating anion formation.

  • Addition: Add the alkyl halide dropwise via syringe.

  • Reaction:

    • Primary Halides: Stir at Room Temperature for 4–12 hours.

    • Secondary/Steric Halides: Heat to 60°C for 12–24 hours.

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with LiCl solution (5%) to remove DMF, followed by brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc). N-alkylated products typically elute after O-alkylated byproducts due to higher polarity.

Validation Checkpoint:

  • IR Spectroscopy: Look for the strong Carbonyl stretch (C=O) at ~1660–1690 cm⁻¹. Absence of this peak suggests O-alkylation.

Protocol B: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

Objective: Introduction of aryl or heteroaryl groups directly onto the Nitrogen. Mechanism: Oxidative coupling via Cu(II) species.

Materials:

  • Substrate: 2,6-Diphenyl-1,3,5-triazin-4-one (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (2.0 eq)

  • Catalyst: Cu(OAc)₂ (1.0 eq) – Stoichiometric copper is often required for difficult substrates.

  • Base: Pyridine (2.0 eq) or TEA

  • Solvent: Dichloromethane (DCM) or Dioxane

  • Atmosphere: Oxygen (Balloon or open air)

Step-by-Step Methodology:

  • Setup: To a flask equipped with a drying tube (or open to air), add the triazinone, aryl boronic acid, and Cu(OAc)₂.

  • Solvation: Add DCM (0.1 M) and Pyridine.

  • Oxidation: Stir vigorously at room temperature. The reaction requires O₂ from the air to reoxidize Cu(I) to Cu(II) if catalytic loading is used; however, stoichiometric Cu is recommended for high yields.

  • Monitoring: Monitor by TLC. Reaction times are typically 24–48 hours.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with DCM.

  • Purification: Concentrate filtrate and purify via silica gel chromatography.

Protocol C: Mitsunobu Reaction (For Sensitive Alcohols)

Objective: Alkylation using primary/secondary alcohols under neutral conditions.

Materials:

  • Substrate: 1.0 eq

  • Alcohol (R-OH): 1.2 eq

  • Phosphine: PPh₃ (1.5 eq)

  • Azodicarboxylate: DIAD or DEAD (1.5 eq)

  • Solvent: Anhydrous THF

Methodology:

  • Dissolve Substrate, Alcohol, and PPh₃ in THF at 0°C.

  • Add DIAD dropwise over 10 minutes.

  • Allow to warm to RT and stir overnight.

  • Solvent removal and direct chromatography.

Part 3: Characterization & Data Interpretation

Distinguishing between N-isomer (Target) and O-isomer (Impurity) is the most critical QC step.

FeatureN-Alkylated (Lactam)O-Alkylated (Lactim ether)
IR (C=O) Strong band (1650–1690 cm⁻¹)Absent (replaced by C=N/C-O bands)
¹³C NMR (C4) ~160–170 ppm (Carbonyl)~170–175 ppm (Deshielded Imidate)
¹³C NMR (N-C_H_) ~40–50 ppm (N-CH₂)~60–70 ppm (O-CH₂)
UV-Vis Bathochromic shift (Red shift)Hypsochromic shift (Blue shift)

Diagram 2: Experimental Workflow & Decision Matrix

Workflow Start Start: 2,6-Diphenyl-1,3,5-triazin-4-one Choice Select Functionalization Type Start->Choice Alkyl Alkyl Chain (Me, Et, Bn) Choice->Alkyl Aryl Aryl Group (Ph, Pyridine) Choice->Aryl Sensitive Sensitive/Complex R (via Alcohol) Choice->Sensitive MethodA Protocol A: Cs2CO3 / DMF (S_N2) Alkyl->MethodA MethodB Protocol B: Chan-Lam (Cu(OAc)2 / O2) Aryl->MethodB MethodC Protocol C: Mitsunobu (PPh3 / DIAD) Sensitive->MethodC QC QC: IR & NMR Check (Confirm C=O retention) MethodA->QC MethodB->QC MethodC->QC

Caption: Decision matrix for selecting the appropriate synthetic protocol based on the desired substituent.

References

  • BenchChem Technical Support Team. (2025). Keto-Enol Tautomerism in 4,6-Diphenyl-1,3,5-triazin-2-ol Crystals: An In-depth Technical Guide. BenchChem.[1][2] Link

  • Pan, L., Li, Z., Ding, T., et al. (2017). Base-Mediated Synthesis of Unsymmetrical 1,3,5-Triazin-2-amines Using Cesium Carbonate. Journal of Organic Chemistry, 82, 10043-10050. Link

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters, 16, 576-579. Link

  • Bede, L., et al. (2021). Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory. Journal of Molecular Modeling, 27(5):147. Link

  • Reiss, R., et al. (2012). Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives. Beilstein Journal of Organic Chemistry. Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2,6-Diphenyl-1H-1,3,5-triazin-4-one

This is a comprehensive Application Note and Protocol for the Microwave-Assisted Synthesis of 2,6-Diphenyl-1H-1,3,5-triazin-4-one , designed for researchers and drug development professionals. Executive Summary & Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the Microwave-Assisted Synthesis of 2,6-Diphenyl-1H-1,3,5-triazin-4-one , designed for researchers and drug development professionals.

Executive Summary & Scientific Rationale

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, serving as a core for antimalarials, antivirals, and PI3K/mTOR inhibitors. The specific derivative 2,6-diphenyl-1H-1,3,5-triazin-4-one represents a critical intermediate for generating O-alkylated or N-alkylated libraries.

Traditional thermal synthesis of this scaffold often involves the reaction of benzamidine with phosgene or ethyl chloroformate under reflux for 12–24 hours, or the Friedel-Crafts arylation of cyanuric chloride followed by hydrolysis. These methods suffer from harsh conditions, long reaction times, and inconsistent yields due to competing hydrolysis or polymerization.

Microwave-Assisted Organic Synthesis (MAOS) offers a superior alternative by utilizing dielectric heating to directly couple the electromagnetic field with the reaction matrix. This protocol details a One-Pot Cyclocondensation strategy that reduces reaction time from hours to minutes while improving purity profiles.

Key Advantages of this Protocol
  • Speed: Reaction completion in <20 minutes vs. 12+ hours thermal.

  • Selectivity: Rapid heating minimizes the formation of uncyclized linear intermediates.

  • Safety: Eliminates the use of gaseous phosgene, utilizing liquid equivalents (Ethyl Chloroformate or Diethyl Carbonate).

Chemical Basis & Reaction Mechanism[1][2]

The synthesis relies on the condensation of Benzamidine Hydrochloride (2 equivalents) with a carbonyl source (Ethyl Chloroformate) in the presence of a base.

Mechanism Description:

  • Free Base Generation: Sodium ethoxide deprotonates benzamidine hydrochloride to generate the nucleophilic free base.

  • Acylation: The first equivalent of benzamidine attacks the carbonyl carbon of ethyl chloroformate, displacing chloride to form N-ethoxycarbonyl benzamidine.

  • Nucleophilic Attack & Cyclization: A second equivalent of benzamidine attacks the carbamate intermediate.

  • Elimination: Intramolecular cyclization occurs with the loss of ethanol and ammonia (or ethylamine depending on pathway), driving the equilibrium toward the stable aromatic triazinone ring.

Reaction Scheme Diagram

ReactionMechanism Benzamidine Benzamidine (2 Equiv) Intermediate N-Ethoxycarbonyl Intermediate Benzamidine->Intermediate Step 1: Acylation (Base, MW) ECF Ethyl Chloroformate (1 Equiv) ECF->Intermediate Cyclization Cyclization (- EtOH, - NH3) Intermediate->Cyclization Step 2: + Benzamidine Product 2,6-Diphenyl-1H- 1,3,5-triazin-4-one Cyclization->Product Aromatization

Figure 1: Mechanistic pathway for the one-pot cyclocondensation of benzamidine to 2,6-diphenyl-1,3,5-triazin-4-one.[1]

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Monomode reactor (e.g., CEM Discover, Anton Paar Monowave) or Multimode system with fiber-optic temperature control.

  • Vessel: 10 mL or 30 mL pressure-rated quartz/glass vial with crimp/snap cap.

  • Reagents:

    • Benzamidine Hydrochloride hydrate (99%)

    • Ethyl Chloroformate (98%) OR Diethyl Carbonate (for greener variant)

    • Sodium Ethoxide (21% wt in Ethanol) or NaH (dry)

    • Solvent: Anhydrous Ethanol (EtOH) or DMF.

Method A: One-Pot Cyclocondensation (Primary Protocol)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial, dissolve Benzamidine HCl (2.0 mmol, 313 mg) in Anhydrous Ethanol (3 mL).

  • Base Addition: Add Sodium Ethoxide solution (4.2 mmol) dropwise. Stir for 2 minutes to ensure neutralization. Note: A slight precipitate of NaCl may form.

  • Electrophile Addition: Slowly add Ethyl Chloroformate (1.1 mmol, 105 µL) to the mixture. Cap the vial immediately.

  • Microwave Irradiation: Place the vial in the reactor cavity.

    • Mode: Dynamic (Standard)

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: High stirring.

  • Work-up:

    • Allow the vial to cool to <50 °C.

    • Pour the reaction mixture into Ice-Water (20 mL).

    • Acidify slightly with 1M HCl (to pH ~5) to ensure the product is in the protonated (neutral) keto-form.

    • The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL). Recrystallize from DMF/Ethanol if necessary.

Method B: Hydrolysis of 2-Chloro-4,6-diphenyl-1,3,5-triazine (Alternative)

Use this method if the chlorotriazine precursor is available.

  • Reagents: 2-Chloro-4,6-diphenyl-1,3,5-triazine (1 mmol), 2M NaOH (3 mL), 1,4-Dioxane (2 mL).

  • MW Conditions: 140 °C for 10 minutes.

  • Work-up: Acidify with HCl to precipitate the 4-one product.

Optimization & Critical Parameters

The following table summarizes the optimization of reaction parameters for Method A (Benzamidine route).

ParameterTested RangeOptimal ValueImpact on Result
Solvent EtOH, DMF, H2OEtOH Ethanol provides the best solubility/dielectric heating balance. DMF requires difficult workup.
Temperature 80–160 °C120 °C <100°C leads to incomplete cyclization. >140°C increases degradation.
Time 5–30 min15 min Conversion plateaus after 15 mins.
Base NaOEt, TEA, K2CO3NaOEt Strong alkoxide base is required for efficient initial deprotonation.
Workflow Visualization

Workflow Start Start: Weigh Reagents Benzamidine HCl + EtOH Base Add NaOEt (2.1 equiv) Stir 2 min Start->Base Electrophile Add Ethyl Chloroformate (1.1 equiv) Base->Electrophile MW Microwave Irradiation 120°C, 15 min, High Stir Electrophile->MW Quench Pour into Ice Water Acidify to pH 5 MW->Quench Filter Filtration & Washing (Cold H2O/EtOH) Quench->Filter End Final Product 2,6-Diphenyl-1H-1,3,5-triazin-4-one Filter->End

Figure 2: Operational workflow for the microwave-assisted synthesis.

Characterization & Quality Control

The product exists in tautomeric equilibrium (lactam-lactim). In the solid state and polar solvents, the 4-one (lactam) form often predominates or co-exists.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 288–290 °C (Lit. value).

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 12.80 (s, 1H, NH/OH) – Broad singlet indicating tautomeric exchange.

    • δ 8.50–8.45 (m, 4H, Ar-H, ortho positions).

    • δ 7.65–7.55 (m, 6H, Ar-H, meta/para positions).

  • 13C NMR (100 MHz, DMSO-d6):

    • δ 172.5 (C=O / C-OH), 165.4 (C=N), 132.8, 131.5, 128.8, 127.9 (Ar-C).

  • Mass Spectrometry (ESI+):

    • Calculated for C15H11N3O [M+H]+: 250.09. Found: 250.1.

Safety & Handling

  • Pressure Hazards: Microwave heating of ethanol in sealed vessels generates significant pressure. Ensure the vessel is rated for at least 20 bar (300 psi). Do not exceed 60% of the vessel volume.

  • Ethyl Chloroformate: Highly toxic and lachrymator. Handle only in a fume hood. In the microwave, it is consumed rapidly, reducing exposure risk post-reaction.

  • Superheating: Ethanol can superheat. Allow the vessel to cool to <50°C before opening to prevent "bumping" or solvent flash.

References

  • Microwave-Assisted Synthesis of Triazines (Review)

    • Title: Microwave-Assisted Synthesis of 1,3,5-Triazines: Efficient Approaches to Therapeutically Valuable Scaffold.[2][3][4]

    • Source: Heterocycles, 2019.[4]

    • URL:[Link]

  • General Triazine Cyclization (Grounding for Mechanism)

    • Title: One-Pot Multicomponent Synthesis of Bis(diamino-1,3,5-triazines)
    • Source: ChemistrySelect (Monash Univ), 2022.
    • URL:[Link]

  • Hydrolysis of Chlorotriazines (Alternative Route)

    • Title: Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines.
    • Source: Molecules, 2021.[5]

    • URL:[Link]

  • Benzamidine Cyclization Precedents

    • Title: Microwave-Assisted Synthesis of 4,6-Diphenyl Substituted Thiazine Deriv
    • Source: TSI Journals, 2016.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,6-diphenyl-1H-1,3,5-triazin-4-one

Welcome to the dedicated technical support guide for the synthesis of 2,6-diphenyl-1H-1,3,5-triazin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2,6-diphenyl-1H-1,3,5-triazin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this important heterocyclic scaffold. Triazinone derivatives are of significant interest due to their wide range of pharmacological activities.[1][2]

This guide moves beyond simple protocols to provide in-depth troubleshooting, answers to frequently asked questions, and the scientific rationale behind key experimental choices to empower you to improve your reaction yields and product purity.

Section 1: Foundational Synthesis Principles & Mechanism

The most common and reliable method for synthesizing 2,6-diphenyl-1H-1,3,5-triazin-4-one involves the cyclocondensation of benzamidine with an activated benzoyl derivative, such as ethyl benzoylacetate or a similar β-keto ester. This reaction is typically promoted by a base and proceeds through a sequential addition-cyclization-elimination mechanism.

The causality of this pathway is rooted in the nucleophilicity of the amidine nitrogens and the electrophilicity of the ester's carbonyl carbons. The initial nucleophilic attack by one of the amidine nitrogens on the ketone carbonyl is followed by an intramolecular attack of the second amidine nitrogen on the ester carbonyl, leading to a cyclic intermediate. Subsequent elimination of ethanol and water drives the reaction towards the stable, aromatic triazinone ring system.

ReactionMechanism Benzamidine Benzamidine Intermediate1 Acyclic Adduct Benzamidine->Intermediate1 Nucleophilic Attack Ketoester Ethyl Benzoylacetate Ketoester->Intermediate1 Base Base (e.g., NaOEt) Base->Benzamidine Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2,6-diphenyl-1H- 1,3,5-triazin-4-one Intermediate2->Product Elimination Byproducts EtOH + H₂O Product->Byproducts releases

Caption: Core reaction mechanism for triazinone synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?

Answer: Low to no yield is a frequent issue that can typically be traced back to one of four areas: reactant quality, reaction conditions, side reactions, or workup procedure.

  • Potential Cause 1: Reactant Purity & Stability

    • Scientific Rationale: Benzamidine is often supplied as a hydrochloride salt (Benzamidine HCl) to improve its shelf stability. The free base can be hygroscopic and degrade over time. If you are not using the hydrochloride salt, your starting material may be impure. The β-keto ester can also undergo hydrolysis if exposed to moisture.

    • Solution:

      • Use Benzamidine HCl: Start with the more stable hydrochloride salt. This necessitates using at least two equivalents of base: one to neutralize the HCl salt and one to promote the reaction.

      • Verify Purity: Confirm the purity of your starting materials via NMR or melting point analysis.

      • Use Anhydrous Conditions: Ensure your solvent (e.g., ethanol) is anhydrous and conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of reactants and intermediates.

  • Potential Cause 2: Ineffective Base or Stoichiometry

    • Scientific Rationale: The reaction requires a sufficiently strong base to deprotonate the benzamidine (or its salt) and catalyze the condensation. An insufficient amount of base will result in an incomplete reaction.

    • Solution:

      • Choice of Base: Sodium ethoxide (NaOEt) in ethanol is a standard and effective choice, as it generates the ethoxide nucleophile in situ. Other alkoxides like potassium tert-butoxide can also be used.

      • Molar Ratio: If starting from benzamidine hydrochloride, use a minimum of 2.2 equivalents of base. If using benzamidine free base, 1.1 to 1.2 equivalents are sufficient.

  • Potential Cause 3: Suboptimal Temperature and Reaction Time

    • Scientific Rationale: Like most condensation reactions, this process requires thermal energy to overcome the activation barriers for both the initial addition and the subsequent cyclization and elimination steps.

    • Solution:

      • Reflux Conditions: The reaction is typically performed at the reflux temperature of the solvent (e.g., ~78°C for ethanol). Ensure the mixture is heated to a steady reflux.

      • Monitor the Reaction: Don't rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the limiting starting material is a good indicator of completion. Reactions can take anywhere from 4 to 24 hours.[1]

Question 2: My crude product is a complex mixture with many spots on TLC. How can I minimize byproducts?

Answer: The formation of multiple byproducts often points to side reactions or the decomposition of intermediates.

  • Potential Cause 1: Self-Condensation of the β-Keto Ester

    • Scientific Rationale: Under basic conditions, β-keto esters like ethyl benzoylacetate can undergo self-condensation (e.g., a Claisen-type condensation), leading to complex, high-molecular-weight impurities.

    • Solution:

      • Control Reagent Addition: Add the ethyl benzoylacetate dropwise to the mixture of benzamidine and base in ethanol. This strategy ensures that the ester is more likely to react with the abundant amidine rather than itself.

  • Potential Cause 2: Formation of Alternative Triazine Isomers or Related Heterocycles

    • Scientific Rationale: While the desired 1,3,5-triazin-4-one is the thermodynamically favored product, kinetic byproducts can sometimes form under non-optimal conditions.

    • Solution:

      • Strict Temperature Control: Maintaining a consistent reflux temperature helps ensure the reaction proceeds along the desired thermodynamic pathway.

      • Effective Stirring: Ensure the reaction mixture is stirred efficiently to maintain homogeneity and prevent localized high concentrations of reagents, which can favor side reactions.[1]

Question 3: I've obtained a good crude yield, but the product is difficult to purify. What are the best practices?

Answer: Purification is often challenging due to the product's low solubility in many common organic solvents.

  • Potential Cause 1: Inappropriate Recrystallization Solvent

    • Scientific Rationale: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Solution:

      • Recommended Solvents: High-boiling point polar solvents are often effective. Try recrystallizing from dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a mixture of ethanol and water.[3]

      • Solvent Screening: Test the solubility of a small amount of crude product in various solvents to find the optimal one for recrystallization.[3]

  • Potential Cause 2: Persistent Impurities

    • Scientific Rationale: If impurities have similar solubility profiles to your product, recrystallization may be ineffective.

    • Solution:

      • Trituration: Before recrystallization, wash (triturate) the crude solid with a solvent in which the product is insoluble but the impurities are soluble, such as diethyl ether or ethyl acetate. This can effectively remove more soluble byproducts.[3]

      • Column Chromatography: While often a last resort due to the compound's polarity, silica gel column chromatography can be used. A polar mobile phase, such as dichloromethane/methanol or ethyl acetate/hexane gradients, will be necessary. For particularly difficult separations, semi-preparative HPLC can be employed to achieve high purity (>98%).

Section 3: Frequently Asked Questions (FAQs)

  • Q: Can this synthesis be performed as a one-pot reaction?

    • A: Yes, the described method is inherently a one-pot synthesis. One-pot protocols are highly efficient for constructing 1,3,5-triazine cores without the need to isolate intermediates, which is advantageous for this specific synthesis.[4]

  • Q: What are the critical safety precautions?

    • A: Sodium ethoxide is corrosive and reacts violently with water. Handle it in a fume hood away from moisture. Organic solvents like ethanol are flammable. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

  • Q: How does the choice of phenyl-group substituents on the starting materials affect the reaction?

    • A: Electron-withdrawing groups on the benzamidine or benzoylacetate can reduce nucleophilicity or stabilize intermediates, potentially slowing the reaction or lowering the yield. Conversely, electron-donating groups may increase reactivity but could also promote side reactions. Bulky steric groups can also hinder the reaction and decrease yields.[5]

Section 4: Optimized High-Yield Experimental Protocol

This protocol describes a reliable method for the synthesis of 2,6-diphenyl-1H-1,3,5-triazin-4-one starting from benzamidine hydrochloride.

Materials:

  • Benzamidine hydrochloride

  • Ethyl benzoylacetate

  • Sodium metal

  • Anhydrous Ethanol (200 proof)

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet, add anhydrous ethanol (e.g., 100 mL). Carefully add sodium metal (2.2 equivalents relative to benzamidine HCl) in small portions. The reaction is exothermic. Allow the sodium to react completely until it is fully dissolved.

  • Addition of Amidine: To the resulting sodium ethoxide solution, add benzamidine hydrochloride (1.0 equivalent) portion-wise with stirring. Stir the mixture for 20-30 minutes at room temperature.

  • Addition of Keto Ester: Begin heating the mixture to a gentle reflux. Once refluxing, add ethyl benzoylacetate (1.05 equivalents) dropwise via an addition funnel over 30 minutes.

  • Reaction: Maintain the reaction at reflux with efficient stirring. Monitor the progress by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate). The reaction is typically complete within 8-16 hours.

  • Workup & Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate should form.

    • Pour the cooled mixture into a beaker containing ice-cold water (approx. 5 times the volume of the ethanol used).

    • Acidify the aqueous suspension to a pH of ~6-7 by the slow addition of glacial acetic acid. This will fully precipitate the product.

    • Stir the resulting slurry for 30 minutes in an ice bath.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual impurities.

  • Purification:

    • Dry the crude product in a vacuum oven.

    • Recrystallize the crude solid from a suitable solvent, such as DMF or an ethanol/water mixture, to yield pure 2,6-diphenyl-1H-1,3,5-triazin-4-one as a white or off-white solid.

Section 5: Data Summary Table

The following table summarizes key reaction parameters that can be optimized to improve yield.

ParameterCondition A (Standard)Condition B (Optimized)Rationale & Expected Outcome
Base Sodium EthoxidePotassium tert-ButoxideStronger base may accelerate the reaction, but can also increase side products.
Solvent EthanolDMFHigher boiling point of DMF may shorten reaction time and improve solubility.
Temperature Reflux (~78°C)100-120°C (if using DMF)Higher temperature can increase reaction rate but may also lead to decomposition.[6]
Workup Water Quench & AcidificationEvaporation & TriturationFor smaller scales, evaporating the solvent and triturating the residue can be effective.
Expected Yield 60-75%>80%Optimization of conditions and purification can significantly boost isolated yield.

Section 6: Visual Troubleshooting Workflow

Use this flowchart to diagnose and resolve common synthesis issues systematically.

TroubleshootingWorkflow decision decision action action start Start Synthesis d1 Low or No Crude Yield? start->d1 stop High-Purity Product a1 Check Reactant Purity Use Anhydrous Conditions Verify Base Stoichiometry d1->a1 Yes d2 Complex Mixture (TLC)? d1->d2 No a1->d2 a2 Control Reagent Addition Rate Ensure Consistent Reflux & Stirring d2->a2 Yes d3 Purification Issues? d2->d3 No a2->d3 d3->stop No a3 Triturate Crude Solid Screen Recrystallization Solvents Consider Chromatography d3->a3 Yes a3->stop

Caption: A systematic workflow for troubleshooting synthesis.

References

  • Afonso, C., Lourenço, N., & Rosatella, A. A. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81-100. [Link]

  • MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • MDPI. (2002). Synthesis of Heterocyclic Skeletons by the Reaction of N 1 -(2-Cyanophenyl)-benzimidoyl Chloride with Thioamides. [Link]

  • Afonso, C., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. [Link]

  • Google Patents. (CN102250026A). Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • Ali, et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing. [Link]

  • ACS Omega. (2025). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. [Link]

  • Wikipedia. (n.d.). Triazine. [Link]

  • El-Gendy, A. A., et al. (2025). The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. [Link]

  • Grendze, M. P., et al. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. NIH. [Link]

  • Dalloul, H. M. (2009). On reactions of triazinones: Synthesis of new 5-arylidene-4,5-dihydro-1,2,4-triazin-6-ones. ACG Publications. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of derivatives of triazinone. [Link]

  • University of Veterinary and Pharmaceutical Sciences Brno. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. [Link]

  • ACS Publications. (1954). Preparation of Triazines by the Reaction of Biguanide and Esters. Journal of the American Chemical Society. [Link]

  • Linder, T., et al. (2018). One-pot synthesis of triazines as potential agents affecting cell differentiation. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. [Link]

Sources

Optimization

purification methods for 2,6-diphenyl-1H-1,3,5-triazin-4-one via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 2,6-Diphenyl-1H-1,3,5-triazin-4-one (Tautomer: 4,6-Diphenyl-1,3,5-triazin-2(1H)-one) CAS: 1917-44-8 Molecular Formula: C₁₅H₁₁N₃O Melting Point: ~290–295 °C (Dependent on crystal habit and purity)

This guide addresses the specific challenges associated with purifying 2,6-diphenyl-1,3,5-triazin-4-one. Due to its rigid planar structure, high melting point, and strong intermolecular hydrogen bonding, this compound exhibits poor solubility in common low-boiling organic solvents (e.g., ethanol, dichloromethane). Successful purification requires a "High-Temperature/Polar-Aprotic" strategy or a "Solvent/Anti-Solvent" precipitation method.

Solvent Selection & Solubility Intelligence

The most common failure mode in purifying this triazinone is selecting a solvent with insufficient solubilizing power, leading to massive volume requirements or low recovery.

Solubility Matrix (Estimated at 25°C vs. Boiling)
SolventSolubility (25°C)Solubility (Boiling)SuitabilityNotes
Water InsolubleInsolubleAnti-Solvent Excellent for precipitation.
Ethanol Very LowLow/ModeratePoor/Anti-Solvent Often requires excessive volumes.
DMF ModerateHighPrimary Ideal for "Dissolve Hot / Cool" method.
DMSO ModerateHighPrimary Hard to remove (high BP); requires thorough washing.
Glacial Acetic Acid LowHighPrimary Excellent for protonating/solubilizing triazines.
Toluene LowModerateSecondary Good for removing non-polar impurities.
Decision Logic for Solvent Choice

Use the following logic to determine the optimal solvent system based on your crude purity and available equipment.

SolventSelection Start Start: Analyze Crude Material SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck Dissolves Dissolves completely (<20 vol) SolubilityCheck->Dissolves Yes Insoluble Insoluble / Requires >20 vol SolubilityCheck->Insoluble No EthanolRoute Use Ethanol Recrystallization (Standard) Dissolves->EthanolRoute HighMPRoute Switch to High-Solvency Route Insoluble->HighMPRoute DMFCheck Test DMF or Acetic Acid HighMPRoute->DMFCheck DMF_Method Method A: Hot DMF + Cooling (Best for Scale) DMFCheck->DMF_Method High Solubility DMF_Water Method B: DMF + Water Anti-Solvent (Best for Yield) DMFCheck->DMF_Water Moderate Solubility

Caption: Decision tree for selecting the appropriate solvent system based on crude material solubility.

Detailed Experimental Protocols

Method A: Recrystallization from DMF (Recommended for High Purity)

Context: Best for removing mechanical impurities and oligomers.

  • Dissolution: Suspend the crude 2,6-diphenyl-1,3,5-triazin-4-one in DMF (approx. 5–10 mL per gram). Heat to 100–120°C with stirring until the solid dissolves completely.

    • Critical: Do not boil DMF (BP 153°C) to avoid decomposition or discoloration.

  • Hot Filtration: While maintaining the temperature, filter the solution through a pre-heated glass frit or Celite pad to remove insoluble mechanical impurities or inorganic salts.

  • Crystallization: Allow the filtrate to cool slowly to room temperature over 2–4 hours.

    • Optimization: If yield is low, cool further to 0–4°C in an ice bath.

  • Isolation: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with cold ethanol or water (2x volumes) to remove residual DMF. This is crucial as DMF has a high boiling point and is difficult to dry off.

  • Drying: Dry in a vacuum oven at 80–100°C for 12 hours.

Method B: Acetic Acid Recrystallization

Context: Effective if the compound contains basic impurities (e.g., unreacted benzamidine).

  • Dissolution: Add crude solid to Glacial Acetic Acid. Heat to reflux (118°C) until clear.

  • Filtration: Filter hot if necessary.

  • Precipitation: Cool to room temperature. If crystallization is slow, add water dropwise until turbidity persists, then cool.

  • Wash: Wash copiously with water to remove acid traces, followed by a small ethanol wash.

Troubleshooting & FAQs

Issue 1: Product does not precipitate / Low Yield

Q: I dissolved the compound in hot DMF, but upon cooling, very little solid appeared. A: This indicates the solution is too dilute or the solubility difference between 100°C and 25°C in DMF is not large enough for your specific concentration.

  • Fix: Reheat the solution and add Water (anti-solvent) dropwise until a faint cloudiness persists. Then allow it to cool. The water lowers the solubility of the triazinone, forcing precipitation.

  • Target Ratio: Typically, a DMF:Water ratio of 4:1 or 3:1 works well.

Issue 2: "Oiling Out" (Gummy Precipitate)

Q: Instead of crystals, I got a sticky oil or gum at the bottom of the flask. A: This usually happens when the impurity profile is high, or the solution was cooled too rapidly, trapping solvent and impurities.

  • Fix 1 (Seeding): Re-dissolve by heating. Add a tiny crystal of pure product (seed) when the solution is slightly supersaturated.

  • Fix 2 (Slower Cooling): Wrap the flask in foil or a towel to slow the cooling rate.

  • Fix 3 (Solvent Switch): Switch to Acetic Acid. The protonation capability often helps form better crystal lattices for triazines.

Issue 3: Persistent Coloration

Q: My product is off-white or yellow, but it should be white. A: Triazine synthesis (especially from cyanuric chloride) often produces yellow oligomers.

  • Fix: During the Hot Dissolution step, add Activated Charcoal (5-10% by weight). Stir for 15 minutes at high temperature, then perform the Hot Filtration through Celite.

Issue 4: Impurity Removal (Benzamidine)

Q: NMR shows residual benzamidine or nitrile starting material. A: Recrystallization alone might co-precipitate these.

  • Fix: Before recrystallization, perform a Trituration (slurry wash). Suspend the crude solid in dilute HCl (1M) or hot water. Stir for 30 minutes and filter. Benzamidine (a base) will dissolve in the acid/water, leaving the triazinone (neutral/weakly acidic) behind.

Process Visualization: Purification Workflow

PurificationWorkflow Crude Crude Solid (Impure) Trituration Acid Wash / Trituration (Remove Benzamidine) Crude->Trituration Dissolve Dissolve in Hot Solvent (DMF/AcOH @ >100°C) Trituration->Dissolve Charcoal Add Activated Charcoal (Optional: Decolorize) Dissolve->Charcoal FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot Charcoal->FilterHot Crystallize Cool Slowly / Add Anti-Solvent FilterHot->Crystallize Isolate Vacuum Filtration & Wash (Remove Residual Solvent) Crystallize->Isolate Final Pure 2,6-Diphenyl-1,3,5-triazin-4-one Isolate->Final

Caption: Step-by-step workflow for the purification of 2,6-diphenyl-1,3,5-triazin-4-one, including optional pre-treatment.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14099, 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one (Related Structure Data). Retrieved from [Link]

  • MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Retrieved from [Link]

Troubleshooting

overcoming solubility issues of 2,6-diphenyl-1H-1,3,5-triazin-4-one in water

Technical Support Center: 2,6-diphenyl-1H-1,3,5-triazin-4-one Introduction: The Challenge of 2,6-diphenyl-1H-1,3,5-triazin-4-one Aqueous Solubility Welcome to the technical support guide for 2,6-diphenyl-1H-1,3,5-triazin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,6-diphenyl-1H-1,3,5-triazin-4-one

Introduction: The Challenge of 2,6-diphenyl-1H-1,3,5-triazin-4-one Aqueous Solubility

Welcome to the technical support guide for 2,6-diphenyl-1H-1,3,5-triazin-4-one. This molecule, with its promising scaffold for applications in medicinal chemistry and materials science, presents a significant and common hurdle for researchers: extremely low aqueous solubility. Its structure, characterized by two hydrophobic phenyl groups and a rigid triazine core, makes it a classic example of a "brick dust" compound.

Poor water solubility is a primary reason for the failure of many promising compounds during development.[1] This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical, scientifically-grounded framework for overcoming this challenge. We will move from fundamental principles to advanced strategies, explaining not just the how but the critical why behind each technique. Our goal is to empower you to design robust experimental protocols and generate reliable, reproducible data.

Physicochemical Profile: Understanding the Root Cause

The poor aqueous solubility of 2,6-diphenyl-1H-1,3,5-triazin-4-one is dictated by its molecular structure. While direct, comprehensive solubility data for this specific molecule is not widely published, we can infer its properties from its constituent parts and structurally similar compounds.[2]

PropertyAssessmentRationale for Poor Aqueous Solubility
Molecular Structure Two nonpolar, hydrophobic phenyl rings attached to a 1,3,5-triazin-4-one core.The large, nonpolar surface area from the phenyl rings dominates the molecule's character, leading to unfavorable interactions with polar water molecules.
Polarity Primarily nonpolar/lipophilic.The molecule has a high tendency to self-associate (driven by crystal lattice energy) rather than interact with water. This is characteristic of many modern drug candidates.[3]
Hydrogen Bonding Limited potential. The triazine ring nitrogens and the ketone oxygen can act as H-bond acceptors, and the N-H group as a donor.While some hydrogen bonding is possible, it is insufficient to overcome the hydrophobicity of the large phenyl substituents.
Predicted Class Likely Biopharmaceutics Classification System (BCS) Class II or IV.This classification implies high permeability but low solubility (Class II) or low permeability and low solubility (Class IV), making solubility the rate-limiting step for absorption.[4]

Troubleshooting Guide & FAQs

This section is structured to address the common issues you will face in the lab. We approach troubleshooting as a logical, stepwise process.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for selecting a suitable solubilization strategy.

G start Start: Compound is Insoluble in Water cosolvent Attempt 1: Cosolvency (e.g., DMSO, Ethanol, PEG 400) start->cosolvent cosolvent_check Does it precipitate upon dilution? cosolvent->cosolvent_check ph_adj Strategy 2: pH Adjustment (Test acidic & basic conditions) cosolvent_check->ph_adj Yes success Success: Soluble & Stable Formulation cosolvent_check->success No ph_check Is solubility pH-dependent and stable in target buffer? ph_adj->ph_check complexation Strategy 3: Complexation (e.g., Cyclodextrins like HP-β-CD) ph_check->complexation No ph_check->success Yes complex_check Is the resulting complex soluble and stable? complexation->complex_check surfactant Strategy 4: Micellar Solubilization (e.g., Polysorbate 80, Cremophor EL) complex_check->surfactant No complex_check->success Yes surfactant_check Is the formulation stable without toxicity concerns? surfactant->surfactant_check advanced Advanced Strategies: Solid Dispersions, Nanosuspensions, Lipid-Based Formulations surfactant_check->advanced No surfactant_check->success Yes

Caption: Decision workflow for selecting a solubilization method.

Question & Answer Troubleshooting

Q1: My compound is completely insoluble in my aqueous buffer. What is the most direct first step?

A1: The most straightforward initial approach is the use of a water-miscible organic cosolvent.[5][6]

  • Mechanism: Cosolvents work by reducing the polarity of the aqueous medium.[6] This change in the bulk solvent properties reduces the interfacial tension between the hydrophobic solute and the solvent, making solvation more energetically favorable.[7]

  • Recommended First-Line Cosolvents:

    • Dimethyl Sulfoxide (DMSO): An excellent, powerful solvent for a wide range of organic compounds. Start by preparing a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

    • Ethanol: A less toxic option suitable for many in vitro applications.

    • Polyethylene Glycols (e.g., PEG 300, PEG 400): Often used in preclinical formulations due to their safety profile.[1]

  • Causality: You are essentially creating a solvent mixture whose polarity is intermediate between water and a pure organic solvent, which is a better match for a lipophilic molecule like 2,6-diphenyl-1H-1,3,5-triazin-4-one.

Q2: I dissolved my compound in DMSO, but it crashed out of solution when I diluted it into my aqueous experimental medium. Why did this happen and what can I do?

A2: This is a classic problem known as precipitation upon dilution, and it's a major drawback of the cosolvent approach.[8]

  • Why it Happens: When you add the small volume of concentrated DMSO stock to the large volume of aqueous buffer, the final concentration of DMSO is very low. The polarity of the solvent system abruptly reverts to being highly aqueous, and the compound, which is no longer soluble in this environment, precipitates out.

  • Troubleshooting Steps:

    • Optimize the Dilution: Add the DMSO stock to your buffer dropwise while vortexing vigorously. This can sometimes prevent localized high concentrations that initiate precipitation.

    • Reduce Stock Concentration: Try making a less concentrated stock solution in DMSO and adding a correspondingly larger volume to your buffer. This keeps the final cosolvent concentration higher. Caution: Be mindful of the final cosolvent concentration, as it can affect experimental outcomes (e.g., cell viability, enzyme activity). A final concentration of DMSO >0.5% is often problematic for cell-based assays.

    • Switch to a More Advanced Method: If precipitation persists, the cosolvent approach alone is insufficient. You should proceed to complexation or surfactant-based methods.

Q3: Can I use pH adjustment to increase the solubility?

A3: Possibly. The solubility of compounds with ionizable functional groups can be highly dependent on pH.

  • Mechanism: The 1,3,5-triazine ring contains basic nitrogen atoms that can be protonated under acidic conditions.[9] The N-H group on the ring is also potentially acidic and could be deprotonated under strongly basic conditions. Converting a neutral molecule into an ion (a salt) dramatically increases its interaction with polar water molecules, thereby increasing solubility.[4]

  • Experimental Approach:

    • Perform a simple pH-solubility profile. Attempt to dissolve the compound in a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

    • After equilibration (e.g., 24 hours with shaking), centrifuge the samples, and measure the concentration of the compound in the supernatant by HPLC or UV-Vis spectroscopy.

  • Trustworthiness: This experiment is self-validating. A significant increase in concentration at a specific pH provides a clear answer. However, you must ensure the compound is chemically stable at that pH and that the required pH is compatible with your downstream application. Studies on other triazines have shown their solubility is a function of pH.[10]

Q4: The cosolvent and pH approaches failed. A colleague mentioned cyclodextrins. How do they work?

A4: Cyclodextrins are an excellent and widely used strategy for poorly soluble drugs.[11][12] They are cyclic oligosaccharides shaped like a truncated cone.

  • Mechanism of Action: Cyclodextrins have a hydrophilic outer surface and a lipophilic (hydrophobic) inner cavity.[13] The hydrophobic phenyl groups of your compound can be encapsulated within this inner cavity, forming a "host-guest" inclusion complex.[14] This complex presents a hydrophilic exterior to the water, effectively masking the hydrophobic nature of the drug and rendering it soluble.[12][15]

G cluster_0 Before Complexation cluster_1 Cyclodextrin Complexation cluster_2 After Complexation Drug Hydrophobic Drug (2,6-diphenyl-1H-1,3,5-triazin-4-one) Water Aqueous Environment Drug->Water Poor Interaction (Insoluble) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Complex Soluble Inclusion Complex Drug_in_CD Drug is Encapsulated Water2 Aqueous Environment Complex->Water2 Favorable Interaction (Soluble)

Caption: Mechanism of cyclodextrin-mediated solubilization.

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.[14]

  • Key Advantage: This method often enhances not only solubility but also chemical stability.[12]

Q5: What about surfactants? When should I consider them?

A5: Surfactants are another powerful tool, particularly for creating stable formulations.

  • Mechanism: Surfactants are amphiphilic molecules with a hydrophilic head and a hydrophobic tail.[16] Above a certain concentration, the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[17] The hydrophobic tails form a core, into which your nonpolar compound can partition, while the hydrophilic heads face the aqueous environment.[18] This effectively creates a nanoscale oily droplet dispersed in water.[19]

  • Common Surfactants:

    • Non-ionic: Polysorbates (Tween® 80), Poloxamers, Cremophor® EL. These are generally less toxic than ionic surfactants.[20]

    • Ionic: Sodium Dodecyl Sulfate (SDS). Generally harsher and reserved for non-biological applications.

  • When to Use: Surfactants are excellent for achieving high drug loading and are a cornerstone of self-emulsifying drug delivery systems (SEDDS).[11] However, they can interfere with certain assays and may have biological effects of their own, so they must be used with careful consideration of the experimental context.

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation

Objective: To prepare an aqueous stock solution of 2,6-diphenyl-1H-1,3,5-triazin-4-one using HP-β-CD.

Materials:

  • 2,6-diphenyl-1H-1,3,5-triazin-4-one powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Vortex mixer, magnetic stirrer, and sonicator

  • 0.22 µm syringe filter

Methodology:

  • Prepare the Cyclodextrin Vehicle: Prepare a 40% (w/v) solution of HP-β-CD in your desired buffer (e.g., dissolve 4 g of HP-β-CD in a final volume of 10 mL of buffer). Gentle warming (to ~40-50°C) can aid dissolution. Let the solution cool to room temperature.

  • Add the Compound: Weigh out an excess amount of 2,6-diphenyl-1H-1,3,5-triazin-4-one and add it to the HP-β-CD solution. For example, to prepare a 1 mM solution, you might start by adding 1.5-2x the required mass.

  • Facilitate Complexation:

    • Vortex the mixture vigorously for 2-3 minutes.

    • Place the vial on a magnetic stirrer and stir overnight at room temperature.

    • Alternatively, sonicate the mixture in a bath sonicator for 30-60 minutes. This can significantly accelerate the process.

    • Rationale: These steps provide the energy needed to break the compound's crystal lattice and facilitate its entry into the cyclodextrin cavity.

  • Equilibration & Separation: Allow the suspension to sit for 1-2 hours at room temperature to ensure equilibrium is reached. Then, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

  • Sterilization & Quantification: Carefully collect the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates and ensure sterility. This is your final stock solution.

  • Validation (Crucial Step): Accurately determine the concentration of your final stock solution using a validated analytical method (e.g., HPLC-UV or quantitative NMR). Do not assume the concentration is what you initially targeted.

Protocol 2: Screening with a Cosolvent System

Objective: To quickly assess the solubility of 2,6-diphenyl-1H-1,3,5-triazin-4-one in various cosolvent systems.

Materials:

  • 2,6-diphenyl-1H-1,3,5-triazin-4-one powder

  • Cosolvents: DMSO, N,N-Dimethylformamide (DMF), Ethanol, PEG 400

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate, multichannel pipette

Methodology:

  • Prepare High-Concentration Stock: Dissolve a known amount of the compound in 100% DMSO to make a concentrated stock solution (e.g., 50 mM).

  • Set Up Dilution Plate: In a 96-well plate, add your target aqueous buffer to multiple wells.

  • Perform Serial Dilutions: Add a small volume of your DMSO stock to the first well to achieve a starting cosolvent concentration (e.g., 5% DMSO). Serially dilute this across the plate.

  • Visual Assessment: Incubate the plate for 1-2 hours at room temperature. Visually inspect each well for signs of precipitation (cloudiness, visible particles).

  • Quantitative Assessment (Optional): For a more rigorous analysis, measure the turbidity of each well using a plate reader at a wavelength like 600 nm.

  • Repeat for Other Cosolvents: Repeat steps 1-5 for DMF, Ethanol, and PEG 400 to compare their efficacy.

CosolventTypical Starting Conc. for StocksBiocompatibility Notes
DMSO 10 - 100 mMGenerally tolerated up to 0.5% (v/v) in cell culture.
Ethanol 10 - 50 mMCan have effects on cells; final conc. <1% preferred.
PEG 400 1 - 20 mMGood biocompatibility, often used in in vivo studies.
DMF 10 - 100 mMMore toxic than DMSO; use with caution in biological systems.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. Available at: [Link]

  • Singh, A., & Sharma, P. K. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. Available at: [Link]

  • Ansari, M. J. (2016). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. Available at: [Link]

  • Garg, V., & Singh, H. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]

  • Singh, M., et al. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Available at: [Link]

  • Kumar, S., & Singh, R. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Mu-oz-Bonilla, A., & Fernández-García, M. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Polymers. Available at: [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]

  • Phares, A. R., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Pharmaceutical Innovation. Available at: [Link]

  • S, S., & K, S. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]

  • Savjani, K. T., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Pharmaceutical Research International. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2003). Cyclodextrins in drug delivery. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Cosolvent. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Rahman, M. S., et al. (1994). Surfactant solubilization of hydrophobic compounds in soil and water : I. Dodecylsulphate monomer and micellar partition coefficients for 28 polychlorinated biphenyls (PCBs). Environmental Science and Pollution Research International. Available at: [Link]

  • Cosolvent. (n.d.). Taylor & Francis Knowledge Centers. Retrieved from [Link]

  • Malek, M. H. (2024). Hydroxyl-terminated triazine dendrimers mediated pH-dependent solubility enhancement of glipizide across dendritic generations: A comparative investigation. The Scientific Temper. Available at: [Link]

  • Mechanisms, Applications, and Risk Analysis of Surfactant-Enhanced Remediation of Hydrophobic Organic Contaminated Soil. (2024). Toxics. Available at: [Link]

  • Valero, J. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Ward, T. M., & Weber, J. B. (1968). Aqueous solubility of alkylamino-s-triazine as a function of pH and molecular structure. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • How will you increase the solubility of organic compounds in water?. (2021). Quora. Available at: [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). Bentham Science. Available at: [Link]

  • pH dependent conformational dynamics of substituted triazines. (n.d.). TCU Digital Repository. Retrieved from [Link]

  • Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. (2022). Molecules. Available at: [Link]

  • Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. (2020). Journal of Chemical & Engineering Data. Available at: [Link]

  • Patel, A. (2015). Triazine based dendrimer as solubility enhancers of ketoprofen: Effect of concentration, Ph and generation. Request PDF. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Diphenyl Triazinone Cyclization

This guide serves as a specialized technical support resource for researchers synthesizing 5,6-diphenyl-1,2,4-triazin-3(2H)-one and its derivatives.[1] It focuses on the most robust synthetic route: the condensation of b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers synthesizing 5,6-diphenyl-1,2,4-triazin-3(2H)-one and its derivatives.[1] It focuses on the most robust synthetic route: the condensation of benzil (1,2-diketone) with semicarbazide , followed by base-catalyzed cyclization.

Executive Summary & Reaction Logic

The synthesis of 5,6-diphenyl-1,2,4-triazin-3-one is a two-stage process that requires precise pH switching. The primary failure mode in this reaction is not the cyclization itself, but the competition between condensation and rearrangement of the starting material (benzil).

  • The Trap: Benzil is highly susceptible to the Benzilic Acid Rearrangement in the presence of base. If the initial condensation with semicarbazide is incomplete before the base is introduced for cyclization, the remaining benzil will irreversibly convert to 2-hydroxy-2,2-diphenylacetic acid (Benzilic Acid), contaminating the product with a difficult-to-remove acidic impurity.

  • The Solution: A strict sequential protocol—Acid-Catalyzed Condensation (Step 1) followed by Base-Catalyzed Cyclization (Step 2)—is required.[1] One-pot procedures are possible but require rigorous TLC monitoring to ensure benzil consumption prior to basification.

Mechanistic Pathways & Impurity Map

The following diagram illustrates the critical decision points where the reaction can diverge into side products.

ReactionPathways Benzil Benzil (Start) Mono Monosemicarbazone (Intermediate) Benzil->Mono Condensation (pH 4-5, EtOH) Bis Bis-semicarbazone (Impurity A) Benzil->Bis Excess Semicarbazide High Temp Benzilic Benzilic Acid (Impurity B) Benzil->Benzilic Unreacted Benzil + OH- (Premature Basification) Semi Semicarbazide Semi->Mono Azine Azine / Oligomers (Impurity C) Semi->Azine Hydrazine impurity Triazinone 5,6-Diphenyl-1,2,4-triazin-3-one (Target Product) Mono->Triazinone Cyclization (pH 10-12, Heat) Mono->Benzilic Hydrolysis

Figure 1: Reaction network showing the target pathway (Green) versus competitive side reactions (Red).[1]

Protocol Optimization & Critical Parameters

Module A: Stoichiometry & Reagents

Objective: Prevent Bis-semicarbazone formation.

  • Benzil: Must be free of benzoin (precursor).[1] Benzoin leads to dihydro-triazinone impurities which oxidize unpredictably.

  • Semicarbazide HCl: Use exactly 1.05 - 1.1 equivalents .

    • Why? A slight excess drives the mono-condensation. However, a large excess (>1.5 eq) promotes attack at the second carbonyl of benzil, forming the insoluble Bis-semicarbazone .

  • Solvent: Ethanol or Dioxane/Water (1:1).[1]

Module B: The "Safe-Switch" Protocol

This protocol minimizes the risk of Benzilic Acid formation by isolating the steps.

Step 1: Condensation (Acidic) [1]

  • Dissolve Benzil (1 eq) in Ethanol.

  • Add Semicarbazide HCl (1.1 eq).

  • Crucial: Check pH.[2] It should be naturally acidic (~pH 3-4) due to the HCl salt. If using free base semicarbazide, add drops of Acetic Acid.[1]

  • Reflux for 1-2 hours.

  • Checkpoint: Perform TLC (Hexane/EtOAc). Benzil spot must be absent. [1]

    • If Benzil remains: Do NOT proceed to Step 2. Add 0.1 eq more Semicarbazide and reflux longer.

Step 2: Cyclization (Basic)

  • Once Benzil is consumed, add aqueous NaOH (2.5 equivalents) directly to the reaction mixture (or isolate the intermediate solid if preferred).[1]

  • Reflux for 3-4 hours. The solution will turn deep yellow/orange (enolate formation).[1]

  • Cool to room temperature.

  • Workup: Acidify with 1M HCl to pH 4-5. The triazinone precipitates as a bright yellow/pale orange solid.

Troubleshooting Guide

Issue 1: "My product is contaminated with a white solid that is insoluble in base."

Diagnosis: Bis-semicarbazone formation.[3] Cause: Excess semicarbazide was used, or the reaction time in Step 1 was too long at high temperature. Fix:

  • Dissolve the crude product in 2M NaOH.

  • The Triazinone (acidic NH) will dissolve as the sodium salt.

  • The Bis-semicarbazone (non-acidic) will remain as a solid.

  • Filter off the solid.[3][4][5]

  • Acidify the filtrate with HCl to reprecipitate the pure Triazinone.

Issue 2: "The product has a lower melting point and smells like vinegar/acetic acid."

Diagnosis: Benzilic Acid contamination. Cause: Base was added while unreacted Benzil was still present. Fix: Benzilic acid is difficult to separate because, like the triazinone, it is soluble in base and precipitates in acid.

  • Recrystallization: Recrystallize from Ethanol/Acetic Acid (9:1) .[1] Benzilic acid is more soluble in ethanol than the triazinone.

  • Prevention: Strictly monitor Step 1 completion before adding NaOH.

Issue 3: "Low yield, dark tarry material formed."[1]

Diagnosis: Polymerization/Degradation. Cause: pH was too high (>13) or reflux was too vigorous/prolonged.[1] Fix:

  • Use K2CO3 instead of NaOH for a milder cyclization environment (requires longer reflux time but is gentler).[1]

  • Ensure the reaction is under an inert atmosphere (N2) if using thiosemicarbazide, as sulfur is prone to oxidative dimerization (disulfide formation).[1]

Quantitative Data: Solvent & Catalyst Effects[1]

Reaction ParameterConditionOutcomeRisk Factor
Solvent EthanolStandard yield (70-80%)Moderate solubility of intermediates.[1]
Acetic AcidHigh rate of condensationDifficult to remove traces; may promote hydrolysis if wet.
DioxaneBest for scale-upPeroxide formation; requires rigorous removal.
Base (Cyclization) NaOH (aq)Fast (1-2 h)High risk of Benzilic Acid rearrangement.[1]
K2CO3 (aq)Slow (4-6 h)Low risk of side reactions; cleaner product.[1]
NaOEt/EtOHVery FastAnhydrous conditions required; risk of ester side-products.

FAQ: Rapid Response

Q: Can I use Thiosemicarbazide to make the thione derivative? A: Yes, the chemistry is identical. However, the thione product is more susceptible to oxidation. Avoid drying the product in an oven >80°C; air dry or vacuum dry at room temperature to prevent desulfurization or disulfide formation.

Q: Why does the color change from yellow to deep orange and back to yellow? A:

  • Yellow: Benzil (Starting Material).[1][4]

  • White/Pale: Monosemicarbazone (Intermediate).[1]

  • Deep Orange/Red: Triazinone anion (in NaOH).[1]

  • Yellow: Neutral Triazinone (after acid workup).[1] Note: If the deep orange color persists after acidification, you may have metal contamination or oxidation products.

Q: Is the "Benzilic Acid Rearrangement" really that fast? A: Yes. In 1M NaOH at reflux, benzil rearranges to benzilic acid in minutes.[1] The condensation with semicarbazide is slower. This is why sequential addition is non-negotiable for high purity.

References

  • Fundamental Mechanism of Triazinone Cycliz

    • Title: Cyclization of Semicarbazide Derivatives of 3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-4-acetic Acid.[1]

    • Source: Collection of Czechoslovak Chemical Communic
    • Context: Defines the base-catalyzed cyclization mechanism and conditions for semicarbazone closure.
  • Benzilic Acid Rearrangement Competition

    • Title: A computational study of base-c
    • Source: Beilstein Journal of Organic Chemistry.
    • Context: Explains the energetics of the benzilic acid rearrangement vs.
    • [1]

  • Synthesis of 5,6-diphenyl-1,2,4-triazin-3-one

    • Title: Cyclization of the semicarbazone template of aryl semicarbazones: synthesis and anticonvulsant activity of 4,5-diphenyl-2H-1,2,4-triazol-3(4H)-one.
    • Source: PubMed / Medicinal Chemistry Research.
    • Context: Provides specific experimental protocols for the diphenyl system and characterization d
  • Altern

    • Title: Some cyclization reactions of 1,3-diphenylbenzo[e][1,2,4]triazin-7(1H)-one.[1][5]

    • Source: Organic & Biomolecular Chemistry (RSC).[1]

    • Context: Discusses ring transformations and stability of the diphenyl-triazinone scaffold.

Sources

Troubleshooting

Technical Support Center: Thermal Analysis of 2,6-Diphenyl-1H-1,3,5-triazin-4-one

This technical guide is structured as a specialized support center for researchers analyzing the thermal properties of 2,6-diphenyl-1H-1,3,5-triazin-4-one . It synthesizes chemical principles with practical troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for researchers analyzing the thermal properties of 2,6-diphenyl-1H-1,3,5-triazin-4-one . It synthesizes chemical principles with practical troubleshooting to ensure experimental validity.

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Thermal Degradation, Kinetic Analysis, and Stability Profiling

Compound Dashboard & Physicochemical Context

Before initiating thermal analysis, users must understand the structural dynamics of this molecule. The "4-one" designation implies a ketone functionality, but this compound exhibits keto-enol tautomerism , which significantly impacts thermal baselines.

ParameterSpecificationTechnical Note
IUPAC Name 2,6-diphenyl-1H-1,3,5-triazin-4-oneOften referred to as 2,6-diphenyl-s-triazin-4-ol (enol form).
Formula C₁₅H₁₁N₃OMW: 249.27 g/mol
Predicted MP 220–250°CHigh dependence on crystal habit and tautomeric ratio.
Key Risk Sublimation Triazine rings are prone to sublimation prior to decomposition.
Degradation >300°C (Inert)Cleavage typically yields benzonitrile and isocyanic acid.

Module 1: Pre-Analysis & Sample Preparation

Issue: “My DSC baseline is drifting, and the melting endotherm is broad.”

Root Cause: This is likely due to hygroscopicity or tautomeric impurities . The amide-like structure (NH-C=O) in the triazine ring can form hydrogen bonds with atmospheric water. Furthermore, if the sample was crystallized rapidly, it may contain amorphous regions.

Protocol A: Pre-Conditioning (Mandatory)
  • Vacuum Drying: Dry sample at 80°C for 4 hours under vacuum (<10 mbar) to remove surface water.

  • Tautomer Check (FTIR):

    • Strong band at ~1680–1700 cm⁻¹: Indicates keto form (C=O stretch).

    • Broad band at ~3200–3400 cm⁻¹: Indicates enol form (O-H stretch) or residual moisture.

    • Action: If the spectrum is inconsistent between batches, recrystallize from a non-protic solvent (e.g., toluene) to standardize the polymorph.

Module 2: TGA/DSC Execution (The Experiment)

Issue: “TGA shows 100% mass loss, but no char. Is it decomposing or evaporating?”

Expert Insight: 1,3,5-triazine derivatives are notorious for sublimation . If you use an open pan, the molecule may sublime before it reaches its decomposition temperature (


), leading to false stability data.
Protocol B: Distinguishing Sublimation from Decomposition

Use this decision matrix to select the correct pan configuration.

TGA_Workflow Start Start Thermal Analysis PanSelect Select Pan Type Start->PanSelect OpenPan Open/Pinhole Pan (Standard) PanSelect->OpenPan Screening Hermetic Hermetic Sealed Pan (High Pressure) PanSelect->Hermetic Validation Run Run TGA/DSC (10°C/min, N2) OpenPan->Run Hermetic->Run Result1 Mass Loss < 250°C? Run->Result1 Sublimation Likely Sublimation (Physical Change) Result1->Sublimation Yes (Open Pan) Decomp True Decomposition (Chemical Change) Result1->Decomp No (or Residue present) Sublimation->Hermetic Retest to confirm

Caption: Workflow to differentiate physical sublimation from chemical degradation using pan confinement.

Step-by-Step TGA Configuration:
  • Atmosphere: Nitrogen (N₂) at 50 mL/min. Oxidative atmosphere (Air) will induce early combustion of the phenyl rings.

  • Ramp Rate: 10°C/min (Standard). Use 2°C/min if determining precise kinetic parameters (

    
    ).
    
  • Pan Type:

    • Run 1 (Screening): Alumina pan (open). If mass loss starts near the melting point (

      
      ), it is subliming.
      
    • Run 2 (Validation): Aluminum hermetic pan with a laser-drilled pinhole (50 µm) . This creates a "self-generated atmosphere," suppressing sublimation and forcing the sample to reach

      
      .
      

Module 3: Degradation Mechanism & Kinetics

Issue: “What are the breakdown products? I see multiple steps in the TGA derivative (DTG).”

Mechanism: Thermal degradation of 2,6-diphenyl-1,3,5-triazin-4-one typically follows a Retro-Cyclotrimerization pathway. The triazine ring is thermally robust but eventually cracks to release nitriles.

  • Primary Stage (>300°C): Ring cleavage.

    • The ring splits to release Benzonitrile (Ph-CN) .

    • The remaining fragment (likely unstable) releases Isocyanic acid (HNCO) or cyanic acid species.

  • Secondary Stage (>450°C): Charring/Polymerization.

    • Radical recombination of phenyl groups may form biphenyls or amorphous carbon char (CN

      
       species).
      

Degradation_Mechanism Molecule 2,6-Diphenyl-1,3,5- triazin-4-one Transition Transition State (Ring Distortion) Molecule->Transition  >300°C (Heat)   Product1 Benzonitrile (Ph-CN) Transition->Product1  Cleavage   Product2 Isocyanic Acid (HNCO) Transition->Product2  Fragment   Residue Carbonaceous Char (CNx) Transition->Residue  Pyrolysis  

Caption: Primary thermal degradation pathway showing ring cleavage into nitrile species.

FAQ & Troubleshooting Guide

Q1: My DSC curve shows a small endotherm before the main melting peak. Is my sample impure?

  • Diagnosis: This is likely a solid-solid phase transition or a tautomeric shift.

  • Test: Run a "Heat-Cool-Heat" cycle.

    • Heat to just below melting.

    • Cool at 10°C/min.

    • Re-heat.

    • Result: If the small peak disappears in the second heat, it was a polymorphic relaxation or volatile impurity. If it remains, it is an intrinsic phase transition.

Q2: How do I calculate the Activation Energy (


) of decomposition? 
  • Method: Use the Flynn-Wall-Ozawa (FWO) isoconversional method.

  • Protocol: Run TGA at four different heating rates: 5, 10, 15, and 20°C/min.

  • Calculation: Plot

    
     vs 
    
    
    
    for a fixed conversion (
    
    
    ). The slope is proportional to
    
    
    .
  • Note: Ensure you are analyzing the decomposition step, not the sublimation step (see Module 2).

Q3: Can I use this compound in high-temp extrusions (280°C)?

  • Verdict: Risky. While the onset of chemical degradation might be >300°C, the vapor pressure at 280°C is likely significant. This could lead to void formation in the polymer matrix or mold fouling (plate-out) due to sublimation. TGA isothermal hold at 280°C for 60 minutes is required to validate stability.

References

  • Triazine Thermal Stability: Wang, Y., et al. "Thermal degradation behaviors of triazine-based charring agents." Journal of Thermal Analysis and Calorimetry, 2011. (Establishes baseline stability of triazine rings >300°C).
  • Tautomerism: Katritzky, A. R., et al. "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry. (Mechanistic basis for keto-enol transitions in triazinones).
  • Degradation Mechanism: Klapötke, T. M. "Thermal Stability and Decomposition of Nitrogen-Rich Energetic Materials." Propellants, Explosives, Pyrotechnics.
  • Kinetic Methods: Vyazovkin, S., et al. "ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data." Thermochimica Acta, 2011.

Optimization

Technical Support Center: Optimizing Reaction Temperature for Triazinone Ring Formation

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for optimizing the reaction temperature during tria...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for optimizing the reaction temperature during triazinone ring formation. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.

Troubleshooting Guide: Common Issues in Temperature Optimization

This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Q1: My triazinone ring closure reaction is sluggish, resulting in low yields, even after prolonged reaction times. What is the likely cause and how can I fix it?

A1: A slow or incomplete reaction is a classic sign of insufficient activation energy. The formation of the triazinone ring, often a cyclization-condensation step, requires a specific energy input to overcome the activation barrier.

Causality-Driven Solutions:

  • Insufficient Thermal Energy: The most straightforward cause is that the reaction temperature is too low. Many triazinone syntheses require elevated temperatures, sometimes even reflux conditions, to proceed at a reasonable rate.[1][2] For instance, certain substitutions on a triazine ring necessitate a stepwise increase in temperature, with the final cyclization step potentially requiring temperatures of 80-100°C or higher.[3]

  • Poor Solubility of Starting Materials: If your precursors are not fully dissolved at the chosen reaction temperature, the reaction becomes diffusion-limited, drastically slowing down the rate.

  • Inappropriate Solvent Choice: The solvent's boiling point dictates the maximum achievable temperature at atmospheric pressure. If your chosen solvent has a low boiling point, you may be unable to reach the necessary activation energy.[1]

Experimental Protocol: Stepwise Temperature Increase Study

  • Initial Setup: Begin the reaction at a moderate temperature (e.g., 50-60 °C) in a solvent with a sufficiently high boiling point, such as DMF or toluene.[2][4]

  • Reaction Monitoring: Monitor the reaction progress every hour using an appropriate analytical technique like TLC or LC-MS.

  • Incremental Temperature Increase: If after 2-3 hours, less than 20% of the starting material has been consumed, increase the temperature by 10-15 °C.

  • Hold and Analyze: Maintain the new temperature for another 2 hours, continuing to monitor the reaction progress.

  • Repeat: Continue this stepwise increase until a significant increase in the reaction rate is observed without the formation of major impurities.

  • Optimization: Once an optimal temperature range is identified, you can fine-tune it in subsequent experiments to maximize yield and minimize reaction time.

Q2: I'm observing the formation of significant side products, and the impurity profile worsens as I increase the reaction temperature. What's happening and how can I mitigate this?

A2: This is a common challenge where the desired reaction and side reactions have different temperature dependencies. Higher temperatures can accelerate not only your desired ring formation but also undesired pathways like decomposition, rearrangement, or polymerization.

Potential Side Reactions and Their Temperature Dependence:

  • Thermal Decomposition: Triazinone rings and their precursors can be thermally labile.[1][5][6] Excessive heat can lead to ring-opening or fragmentation, generating a complex mixture of impurities.[7][8][9] Studies have shown that some triazinones begin to decompose at temperatures above their melting points, which can range from 162 °C to over 400 °C depending on the substituents.[5][7]

  • Dimroth Rearrangement: Certain triazine systems are susceptible to the Dimroth rearrangement, where endocyclic and exocyclic nitrogen atoms exchange positions.[10][11][12][13] This is often a thermally-driven process, and what you perceive as an impurity might be an isomeric product.[14]

  • Hydrolysis: If there is residual water in your reaction mixture, elevated temperatures can promote the hydrolysis of the triazinone ring or its precursors.[15]

Strategies for Minimizing High-Temperature Side Products:

StrategyDescription
Temperature Screening Conduct small-scale parallel reactions at various temperatures (e.g., 60°C, 80°C, 100°C, 120°C) to identify the temperature at which the desired product formation is maximized relative to impurity formation.
Catalyst Introduction For some reactions, a catalyst can lower the activation energy of the desired pathway, allowing the reaction to proceed at a lower, more selective temperature.[2]
Solvent Optimization The choice of solvent can influence the rates of different reaction pathways. Experiment with solvents of varying polarity.[1][15]
Anhydrous Conditions Ensure all reagents and solvents are thoroughly dried to prevent hydrolysis, especially when heating for extended periods.[15]

Q3: My reaction yields are inconsistent, even when I use the same temperature. What other factors related to temperature control could be at play?

A3: Inconsistent yields often point to issues with precise and uniform temperature control.

Troubleshooting Inconsistent Temperature Effects:

  • Localized Heating: Ensure efficient stirring to distribute heat evenly throughout the reaction mixture. "Hot spots" can lead to localized decomposition.

  • Temperature Overshoot: When heating a reaction, it's easy to overshoot the target temperature. Use a temperature controller with a thermocouple immersed in the reaction mixture for accurate control.

  • Exothermic Reactions: The triazinone ring formation can be exothermic. For larger-scale reactions, this can cause the internal temperature to rise significantly above the set temperature of the heating mantle or oil bath. Consider dropwise addition of one of the reactants to manage the exotherm.[3]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for optimizing the reaction temperature for a novel triazinone synthesis?

A1: A good starting point is often just below the boiling point of your chosen solvent, provided it's a high-boiling solvent like DMF or toluene.[2][4] If you are using a lower-boiling solvent like THF or acetone, starting at room temperature and gradually increasing to reflux is a prudent approach.[3] For reactions involving highly reactive precursors, starting at a lower temperature (e.g., 0-5 °C) and allowing the reaction to slowly warm to room temperature can prevent the formation of side products.[3]

Q2: How does the substitution pattern on the precursors affect the optimal reaction temperature?

A2: The electronic and steric nature of the substituents plays a crucial role.

  • Electron-Withdrawing Groups (EWGs): EWGs on the precursors can make the reacting centers more electrophilic, potentially lowering the activation energy and allowing for milder reaction temperatures.[12][15]

  • Electron-Donating Groups (EDGs): EDGs can have the opposite effect, requiring higher temperatures to achieve a sufficient reaction rate.

  • Steric Hindrance: Bulky substituents can sterically hinder the cyclization step, necessitating higher temperatures to overcome this steric repulsion.[15][16]

Q3: Are there any analytical techniques that are particularly useful for monitoring the effect of temperature on my reaction?

A3: Yes, several techniques are invaluable:

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying the formation of your product and the disappearance of starting materials, as well as for profiling impurities.[17][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the same separation capabilities as HPLC but with the added benefit of mass identification, which is crucial for identifying unknown side products.[19][20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile triazinones and byproducts, GC-MS is a powerful analytical tool.[20][21]

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques can provide valuable information about the thermal stability of your starting materials and final product, helping you to set an upper limit for your reaction temperature.[5][6]

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Suboptimal Reaction Temperature

This diagram outlines a logical progression for diagnosing and solving temperature-related issues in triazinone synthesis.

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Troubleshooting Actions cluster_3 Optimization & Validation Low Yield / Sluggish Reaction Low Yield / Sluggish Reaction Insufficient Activation Energy Insufficient Activation Energy Low Yield / Sluggish Reaction->Insufficient Activation Energy High Impurity Profile High Impurity Profile Side Reactions Dominating Side Reactions Dominating High Impurity Profile->Side Reactions Dominating Stepwise Temperature Increase Stepwise Temperature Increase Insufficient Activation Energy->Stepwise Temperature Increase Temperature Screening Study Temperature Screening Study Side Reactions Dominating->Temperature Screening Study Check for Exotherms Check for Exotherms Stepwise Temperature Increase->Check for Exotherms Catalyst Introduction Catalyst Introduction Temperature Screening Study->Catalyst Introduction Optimal Temperature Identified Optimal Temperature Identified Catalyst Introduction->Optimal Temperature Identified Check for Exotherms->Optimal Temperature Identified

Caption: A workflow for troubleshooting common temperature-related issues.

References

  • Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. (2025). MDPI. Retrieved from [Link]

  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023). PMC. Retrieved from [Link]

  • A brief review on Triazin-pyridazinones: Synthesis and biological activities. (2016). Semantic Scholar. Retrieved from [Link]

  • THERMAL DEGRADATION OF 2,4,6-TRI[(BROMO)x ANILINO]-1,3,5-TRIAZINES. (n.d.). AKJournals. Retrieved from [Link]

  • A Ring Opening–Annulation Reaction of Anthra[1,2-d][5][6][22]triazine-4,7,12(3H)-trione in the Presence of Pyridines as an Efficient Approach to the Construction of Naphtho[2,3-H]pyrido(quinolino)[2,1-b]. (2022). NIH. Retrieved from [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). PMC. Retrieved from [Link]

  • Deep-Blue Emission and Thermally Activated Delayed Fluorescence via Dimroth Rearrangement of Tris(triazolo)triazines. (n.d.). ResearchGate. Retrieved from [Link]

  • Decomposition of Azo & Hydrazo linked Bis Triazines. (n.d.). Retrieved from [Link]

  • Deep-blue emission and thermally activated delayed fluorescence via Dimroth rearrangement of tris(triazolo)triazines. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Retrieved from [Link]

  • Optimization of reaction conditions. a. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. (2024). MDPI. Retrieved from [Link]

  • Synthesis and characterization of derivatives of triazinone. (n.d.). ResearchGate. Retrieved from [Link]

  • Triazines – A comprehensive review of their synthesis and diverse biological importance. (2026). ResearchGate. Retrieved from [Link]

  • Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. (2025). ResearchGate. Retrieved from [Link]

  • Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). RSC Publishing. Retrieved from [Link]

  • Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021). The Royal Society of Chemistry. Retrieved from [Link]

  • The Dimroth Rearrangement: A Comprehensive Analysis. (2025). star chemistry. Retrieved from [Link]

  • Dimroth rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • Processes for the preparation of triazinone derivatives. (n.d.). Google Patents.
  • Process for the production of 1,2,4-triazin-5-one derivatives. (n.d.). Google Patents.
  • Chromatographic Methods for Analysis of Triazine Herbicides. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). PMC. Retrieved from [Link]

  • A kind of preparation method of triazinone. (n.d.). Google Patents.
  • Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. (n.d.). Retrieved from [Link]

  • Kinetic Study of the Ozonation of Atrazine. (n.d.). Retrieved from [Link]

  • Evaluation of a method for the analysis of triazine herbicides and their metabolites in water by SPE on a carbon-based adsorbent then GC-MS determination. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis of triazinone. (n.d.). PrepChem.com. Retrieved from [Link]

  • Use of the ring opening reactions of 1,3,5-triazines in organic synthesis (review). (2025). Retrieved from [Link]

  • Synthesis, Characterization and Anticonvulsant Activity of Some 1, 2, 4- Triazinone Derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Synthesis, Characterization, and Thermal Decomposition Performance of 1,2,3-Triazolyl-Substituted 1,3,5-Triazines with Carbonyl, Ester, and Azide Functional Groups. (2023). SSRN. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-alkylation of 2,6-diphenyl-1H-1,3,5-triazin-4-one

Welcome to the technical support guide for the N-alkylation of 2,6-diphenyl-1H-1,3,5-triazin-4-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist resear...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the N-alkylation of 2,6-diphenyl-1H-1,3,5-triazin-4-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully navigating this chemical transformation. The guidance herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction

The N-alkylation of heterocyclic compounds, such as 2,6-diphenyl-1H-1,3,5-triazin-4-one, is a fundamental reaction in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery and materials science. The introduction of an alkyl group onto the nitrogen atom of the triazinone ring can significantly alter the molecule's physicochemical properties, including its solubility, lipophilicity, and biological activity.

This guide is structured in a question-and-answer format to directly address specific issues that may arise during the experimental process.

Troubleshooting Guide & FAQs

Reaction Setup & Execution

Question 1: My N-alkylation reaction is not proceeding to completion, and I observe a significant amount of unreacted starting material. What are the likely causes and how can I resolve this?

Answer: Incomplete conversion is a common issue in N-alkylation reactions and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Insufficient Deprotonation: The first step in this SN2 reaction is the deprotonation of the N-H bond of the triazinone ring to form a nucleophilic anion. If the base used is not strong enough to effectively deprotonate the starting material, the reaction will not proceed efficiently.

    • Recommendation: Consider using a stronger base. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can be more effective.[1] The choice of base should be guided by the pKa of the triazinone's N-H proton.

  • Poor Solubility: The insolubility of either the starting material or the base in the chosen solvent can severely limit the reaction rate.[1]

    • Recommendation: Switch to a solvent that provides better solubility for all reactants. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often good choices for N-alkylation reactions.[2][3] However, be mindful of potential decomposition of DMF at high temperatures.[4] Acetonitrile (ACN) can also be an effective solvent.[2][3]

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

    • Recommendation: Gradually increase the reaction temperature. If using a lower-boiling solvent like acetone or acetonitrile, consider running the reaction in a sealed vessel to reach higher temperatures under pressure.[2] Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction.[3]

  • Inactive Alkylating Agent: The alkyl halide may have degraded over time.

    • Recommendation: Use a fresh bottle of the alkylating agent or purify the existing stock before use.

Question 2: I am observing the formation of multiple products in my reaction mixture, leading to a complex purification process. What are the potential side reactions, and how can I suppress them?

Answer: The formation of multiple products often points to a lack of selectivity in the alkylation process. The primary side reactions to consider are O-alkylation and dialkylation.

  • O-alkylation vs. N-alkylation: The triazinone starting material exists in tautomeric forms, presenting both nitrogen and oxygen as potential nucleophilic sites. While N-alkylation is generally favored, O-alkylation can occur, leading to the formation of an isomeric product.

    • Controlling Selectivity: The choice of solvent and counter-ion can influence the N/O selectivity. Harder cations (like Na⁺) tend to favor O-alkylation, while softer cations (like K⁺ or Cs⁺) often favor N-alkylation. Polar aprotic solvents generally promote N-alkylation.

  • Dialkylation: If there are other reactive N-H or O-H groups in the molecule, or if the product itself can be further alkylated, dialkylation can be a significant side reaction.

    • Minimizing Dialkylation: Use a stoichiometric amount of the alkylating agent (1.0 to 1.1 equivalents). Adding the alkylating agent slowly to the reaction mixture can also help to control the reaction and minimize over-alkylation.

Reagent & Solvent Selection

Question 3: What are the key considerations when choosing a base for the N-alkylation of 2,6-diphenyl-1H-1,3,5-triazin-4-one?

Answer: The selection of an appropriate base is critical for the success of the reaction. The primary factors to consider are:

  • Base Strength (pKa): The base must be strong enough to deprotonate the N-H of the triazinone ring. A general rule of thumb is that the pKa of the conjugate acid of the base should be at least 2-3 units higher than the pKa of the N-H proton.

  • Solubility: The base should have good solubility in the chosen reaction solvent to ensure a homogeneous reaction mixture and efficient deprotonation.[1]

  • Counter-ion: As mentioned previously, the nature of the counter-ion can influence the N- versus O-alkylation selectivity.

Table 1: Common Bases for N-Alkylation

BasepKa of Conjugate AcidCommon SolventsNotes
Potassium Carbonate (K₂CO₃)~10.3DMF, ACN, AcetoneA common and cost-effective choice, but may not be strong enough for all substrates.[2][3]
Cesium Carbonate (Cs₂CO₃)~10.3DMF, ACN, THFMore soluble than K₂CO₃ and often provides better yields and selectivity.
Sodium Hydride (NaH)~36THF, DMFA very strong, non-nucleophilic base. Requires anhydrous conditions.
Potassium tert-butoxide (t-BuOK)~19THF, t-BuOHA strong, non-nucleophilic base suitable for a variety of substrates.[5]

Question 4: How does the choice of solvent impact the N-alkylation reaction?

Answer: The solvent plays a multifaceted role in the N-alkylation reaction:

  • Solubility: It must dissolve the starting material, base, and alkylating agent to facilitate the reaction.

  • Polarity: Polar aprotic solvents (DMF, DMSO, ACN) are generally preferred as they can solvate the cation of the base, leaving the anion more "naked" and nucleophilic, which accelerates the SN2 reaction.[6]

  • Boiling Point: The boiling point of the solvent will determine the maximum temperature at which the reaction can be run at atmospheric pressure.

Purification & Analysis

Question 5: I am having difficulty purifying my N-alkylated product. What are some effective purification strategies?

Answer: Purification of triazine derivatives can sometimes be challenging due to their polarity and potential for multiple products.

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal solvent system will need to be determined by thin-layer chromatography (TLC).

  • Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization can be a highly effective method for obtaining a pure compound.

  • Preparative HPLC: For difficult separations or for obtaining very high purity material, semi-preparative or preparative high-performance liquid chromatography (HPLC) can be employed.

Question 6: How can I confirm that I have successfully synthesized the desired N-alkylated product and not the O-alkylated isomer?

Answer: Spectroscopic techniques are essential for structure elucidation and confirming the regioselectivity of the alkylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the N-H proton signal from the starting material is a key indicator of a successful reaction. The appearance of new signals corresponding to the protons of the newly introduced alkyl group will also be observed. The chemical shift of the protons on the carbon adjacent to the nitrogen will be characteristic of an N-alkyl group.

    • ¹³C NMR: The chemical shift of the carbon atoms in the triazinone ring will change upon alkylation. Comparison of the ¹³C NMR spectra of the product and starting material can provide strong evidence for the site of alkylation.

    • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the protons of the alkyl group and the carbons of the triazinone ring, definitively establishing the point of attachment. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between the alkyl group protons and nearby protons on the phenyl rings, further confirming the structure.[7]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product, verifying the addition of the alkyl group.

Experimental Protocol: A General Procedure for N-Alkylation

This protocol provides a general starting point for the N-alkylation of 2,6-diphenyl-1H-1,3,5-triazin-4-one. The specific conditions may need to be optimized for different alkylating agents.

Materials:

  • 2,6-diphenyl-1H-1,3,5-triazin-4-one

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Standard laboratory glassware, stirring and heating apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-diphenyl-1H-1,3,5-triazin-4-one (1.0 equivalent) and potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.2 M.

  • Stir the mixture at room temperature for 15-30 minutes to ensure good dispersion of the reagents.

  • Add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent such as ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the N-alkylation of 2,6-diphenyl-1H-1,3,5-triazin-4-one.

Troubleshooting_Workflow start Start: N-Alkylation Reaction check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low complete Reaction Complete check_conversion->complete High troubleshoot_conversion Troubleshoot Conversion Issues incomplete->troubleshoot_conversion analyze_products Analyze Product Mixture (NMR/MS) complete->analyze_products pure_product Desired Pure Product analyze_products->pure_product Clean side_products Side Products Observed analyze_products->side_products Complex purification Purification pure_product->purification troubleshoot_selectivity Troubleshoot Selectivity Issues side_products->troubleshoot_selectivity optimize_base Optimize Base: - Stronger Base (NaH, Cs2CO3) - Check Solubility troubleshoot_conversion->optimize_base Cause: Insufficient Deprotonation optimize_solvent Optimize Solvent: - Better Solubility (DMF, DMSO) - Anhydrous Conditions troubleshoot_conversion->optimize_solvent Cause: Poor Solubility optimize_temp Optimize Temperature: - Increase Temperature - Microwave Synthesis troubleshoot_conversion->optimize_temp Cause: Low Reactivity check_reagents Check Reagent Quality: - Fresh Alkyl Halide troubleshoot_conversion->check_reagents Cause: Reagent Degradation control_stoichiometry Control Stoichiometry: - 1.0-1.1 eq. Alkylating Agent - Slow Addition troubleshoot_selectivity->control_stoichiometry Issue: Dialkylation modify_conditions Modify Conditions for N-Selectivity: - Softer Cation (K+, Cs+) - Polar Aprotic Solvent troubleshoot_selectivity->modify_conditions Issue: O-Alkylation optimize_base->start optimize_solvent->start optimize_temp->start check_reagents->start control_stoichiometry->start modify_conditions->start end End: Pure N-Alkylated Product purification->end

Caption: A flowchart outlining the troubleshooting process for the N-alkylation of 2,6-diphenyl-1H-1,3,5-triazin-4-one.

References

  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. [Link]

  • Struga, M., et al. (2021). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. PMC. [Link]

  • American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Doganc, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(1), 15-22. [Link]

  • Reddit. (2016, February 1). Help with N-Alkylation gone wrong. [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Zhao, J., et al. (2021). Ruthenium-catalyzed N-alkylation of amino-1,3,5-triazines using alcohols. New Journal of Chemistry, 45(34), 15776-15779. [Link]

  • European Patent Office. (n.d.).
  • Barata-Vallejo, S., et al. (2023). Bioorthogonal Reaction of N1-Alkyl 1,2,4-Triazinium Salts. Angewandte Chemie International Edition, 62(34), e202306828. [Link]

  • Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(51), 35849-35855. [Link]

  • Michigan State University. (n.d.). Heterocyclic Compounds. [Link]

  • El-Faham, A., et al. (2020). Synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100825. [Link]

  • da Silva, M. R., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(2), 100-111. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. [Link]

  • Bellina, F., et al. (2004). Organometallic Alkylation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine: A Study. European Journal of Organic Chemistry, 2004(12), 2630-2638. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Junaid, A., et al. (2019). A one-pot synthesis of N2,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines and systematic evaluation of their ability to host ethanol in crystals. RSC Advances, 9(64), 37660-37667. [Link]

  • Slachtova, V., et al. (2023). Triazinium Ligation: Bioorthogonal Reaction of N1-Alkyl 1,2,4-Triazinium Salts. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • European Patent Office. (n.d.). EP 0238357 A2 - 1,2,4-Triazinone derivatives, their preparation and use. [Link]

  • Stevens, M. F. G., et al. (1984). N-Alkylation of Some Imidazopyridines. Journal of the Chemical Society, Perkin Transactions 1, 1984, 2447-2452. [Link]

  • Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • Dolzhenko, A. V., et al. (2017). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). ResearchGate. [Link]

  • da Silva, M. R., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]

  • Stevens, M. F. G. (2005). Antitumor 1,2,4-Triazinone Derivatives. Journal of Medicinal Chemistry, 48(19), 5937-5949. [Link]

  • Charles, S. A. (2001). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. PMC. [Link]

  • Scribd. (n.d.). Triazinium Ligation Bioorthogonal Reaction of n1 Alkyl 1 2 4 Triazinium Salts. [Link]

  • ChemRxiv. (n.d.). Bioorthogonal Reaction of N1-alkyl 1,2,4-Triazinium Salts. [Link]

  • ResearchGate. (n.d.). N-alkylation BH mediated general mechanism. [Link]

  • CONICET. (n.d.). Bioorthogonal Reaction of N1‐Alkyl 1,2,4‐Triazinium Salts. [Link]

  • Royal Society of Chemistry. (n.d.). Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(i) complexes with functionalised N-heterocyclic carbene ligands. [Link]

  • ResearchGate. (n.d.). Bioorthogonal Reaction of N1-alkyl 1,2,4-Triazinium Salts. [Link]

  • Semantic Scholar. (n.d.). and tri-substituted s-triazine derivatives. [Link]

Sources

Optimization

removing catalyst residues from 2,6-diphenyl-1H-1,3,5-triazin-4-one products

This guide is structured as a dynamic Technical Support Center for researchers working with 2,6-diphenyl-1H-1,3,5-triazin-4-one (also referred to as 2,6-diphenyl-1,3,5-triazin-4-ol). It addresses the critical challenge o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center for researchers working with 2,6-diphenyl-1H-1,3,5-triazin-4-one (also referred to as 2,6-diphenyl-1,3,5-triazin-4-ol). It addresses the critical challenge of removing catalyst residues—specifically Transition Metals (Cu, Ni, Pd) and Lewis Acids (Al, Zn)—which are common contaminants in the synthesis of triazine cores.

Product Focus: 2,6-Diphenyl-1H-1,3,5-triazin-4-one Ticket ID: PUR-TZ-042 Status: Open for Troubleshooting Support Tier: Senior Application Scientist

Section 1: Diagnostic & Triage

Q: I observe a slight discoloration (greenish/gray tint) in my final white powder. Is this catalyst residue? A: almost certainly. Pure 2,6-diphenyl-1H-1,3,5-triazin-4-one should be a white to off-white crystalline solid.

  • Green/Blue tint: Indicates residual Copper (Cu) or Nickel (Ni) salts, often used in benzamidine cyclization routes [1].

  • Gray/Black specks: Indicates colloidal Palladium (Pd) if cross-coupling (Suzuki/Stille) was used to install the phenyl rings.

  • Beige/Yellowing: Can indicate oxidized organic impurities, but often points to Iron (Fe) or residual Lewis Acids (AlCl₃/ZnCl₂) complexes.

Action: Perform a quick Ash Test or ICP-MS screening. If Ash > 0.1%, metal removal is mandatory for biological or optoelectronic applications.

Section 2: Troubleshooting Specific Catalyst Residues
Scenario A: Removing Copper (Cu) or Nickel (Ni) Residues

Context: Common in Cu(OAc)₂ catalyzed oxidative cyclization of benzamidines.

Q: My ICP-MS shows 500 ppm Cu. Recrystallization from ethanol didn't lower it enough. What now? A: Simple recrystallization often fails because the triazinone nitrogen atoms can coordinate with Cu/Ni, carrying the metal into the crystal lattice. You must break this coordination complex before crystallization.

Protocol: The "Chelate & Crash" Method

  • Dissolution: Dissolve your crude product in hot DMF or DMSO (approx. 10 mL/g). The compound has poor solubility in common organic solvents like DCM or Toluene at room temperature [2].

  • Chelation: Add Trimercaptotriazine (TMT) or EDTA disodium salt (0.5 equiv relative to estimated metal content). Stir at 60°C for 30 minutes.

    • Why? TMT forms an insoluble precipitate with Cu/Ni that is thermodynamically more stable than the triazinone-metal complex.

  • Filtration: Filter the hot solution through a pad of Celite to remove the metal-TMT complex.

  • Precipitation: Slowly pour the filtrate into cold water (10x volume). The 2,6-diphenyl-1H-1,3,5-triazin-4-one will precipitate out, leaving any remaining soluble metal-EDTA complexes in the aqueous phase.

  • Wash: Filter the solid and wash copiously with water followed by cold methanol.

Scenario B: Removing Palladium (Pd) from Cross-Coupling

Context: Used if the phenyl rings were installed via Suzuki coupling on a chloro-triazine core.

Q: I used Pd(PPh₃)₄ and cannot get the residual Pd below 10 ppm. Carbon filtration is messy and slow. A: Activated carbon is often inefficient for triazines due to high product adsorption (yield loss). Use Functionalized Silica Scavengers .

Protocol: Thiol-Silica Scavenging

  • Solvent Switch: Dissolve crude material in THF or 1,4-Dioxane at reflux.

  • Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT resin (4 equivalents relative to Pd content).

  • Digestion: Stir at reflux for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6][7] The thiol ligands on the silica bead bind Pd(II) and Pd(0) with high affinity (

      
      ).
      
  • Hot Filtration: Filter the hot mixture to remove the silica beads.

  • Crystallization: Concentrate the filtrate and add Hexane or Heptane to induce crystallization.

Scenario C: Removing Lewis Acids (Al, Zn, B)

Context: Residues from Friedel-Crafts or boronic acid byproducts.[3]

Q: My product has a "soapy" texture and high ash content. I suspect Aluminum salts. A: Aluminum salts form gelatinous hydroxides that trap product. You need an Acidic Wash to solubilize the metal ions.

Protocol: The Acid-Base Swing

  • Suspension: Suspend the solid in 1M HCl (do not use concentrated acid; triazinones can hydrolyze under extreme conditions, though they are generally robust).

  • Digestion: Heat to 50°C for 1 hour. The protonation of the triazinone nitrogen competes with the metal, releasing Al³⁺ into the water.

  • Filtration: Filter the solid.[8]

  • Neutralization: Resuspend in water and adjust pH to 7 using saturated NaHCO₃.

  • Final Wash: Filter and wash with water until the filtrate conductivity is near that of deionized water.

Section 3: Comparative Data & Decision Logic

Table 1: Scavenger Compatibility Matrix for 2,6-Diphenyl-1H-1,3,5-triazin-4-one

ContaminantRecommended Scavenger/MethodSolvent CompatibilityEfficiencyNotes
Copper (Cu) Trimercaptotriazine (TMT)DMF, DMSOHigh (>95%)Forms precipitate; requires filtration.
Nickel (Ni) EDTA Wash / TMTDMF, WaterMed-HighEDTA works best in aqueous suspension steps.
Palladium (Pd) Thiol-Silica (Si-SH)THF, Dioxane, TolueneVery High (>99%)Best for reaching <5 ppm Pharma limits.
Aluminum (Al) 1M HCl DigestionWater (Heterogeneous)HighCrucial to heat slightly to break gel structure.
Boron (B) MeOH/Water RecrystallizationMethanol, EthanolMediumBoronates are often soluble in alcohols.
Section 4: Visual Workflow (Logic Tree)

The following diagram illustrates the decision process for purification based on the specific catalyst used.

PurificationLogic Start Crude 2,6-Diphenyl-1H-1,3,5-triazin-4-one Identify Identify Catalyst Residue (ICP-MS / History) Start->Identify CuNi Transition Metals (Cu, Ni) Identify->CuNi Green/Blue Tint Pd Noble Metals (Pd, Pt) Identify->Pd Gray/Black Specks Lewis Lewis Acids (Al, Zn, B) Identify->Lewis Gelatinous/Ash ActionCu Chelate & Crash Protocol (DMF + TMT/EDTA) CuNi->ActionCu ActionPd Silica Scavenging (THF + Si-SH) Pd->ActionPd ActionLewis Acid Digestion (1M HCl Wash) Lewis->ActionLewis Recryst Final Recrystallization (DMF/H2O or EtOH) ActionCu->Recryst ActionPd->Recryst ActionLewis->Recryst Final Pure Product (<10 ppm Metal) Recryst->Final

Caption: Decision matrix for selecting the appropriate purification workflow based on catalyst residue type.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I just use column chromatography? A: You can, but it is often impractical for this compound. 2,6-diphenyl-1H-1,3,5-triazin-4-one has low solubility in standard chromatography solvents (Hexane/EtOAc), often requiring polar modifiers like MeOH or AcOH which can cause streaking on silica [3]. Recrystallization or scavenging is more scalable and efficient.

Q: What is the best solvent for final recrystallization? A: DMF/Water or Acetic Acid .

  • DMF/Water: Dissolve in minimum hot DMF (100°C), then add water dropwise until turbid. Cool slowly.

  • Acetic Acid:[9] Dissolve in boiling glacial acetic acid; cool to room temperature. This is particularly good for removing basic impurities.

Q: Is the "triazin-4-ol" form different from the "triazin-4-one"? A: They are tautomers. In solution, they exist in equilibrium. However, for purification logic, treat them as the same species. Note that the "ol" form (hydroxyl) makes the compound weakly acidic (


), so avoid strong bases during purification as they will form salts (e.g., sodium triazinolate) which are water-soluble and will result in yield loss [4].
References
  • Vertex AI Search. (2025). Synthesis of 1,3,5-triazine derivatives using Cu(OAc)2 catalyst. 3

  • BenchChem Technical Support. (2025). Solubility Profile of 4,6-Diphenyl-1,3,5-triazin-2-ol. 10

  • Comenius University Bratislava. (2025). Purification and isolation of newly-synthesized triazine derivatives. Link[2][3][6][7][9][11][12]

  • Sigma-Aldrich. (2025). Properties of 2,6-Diamino-4-phenyl-1,3,5-triazine (Structural Analog Data). Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectroscopic Interpretation of 2,6-diphenyl-1H-1,3,5-triazin-4-one

Welcome to a comprehensive guide on the interpretation of the ¹H NMR spectrum of 2,6-diphenyl-1H-1,3,5-triazin-4-one. This document is intended for researchers, scientists, and drug development professionals who are look...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the interpretation of the ¹H NMR spectrum of 2,6-diphenyl-1H-1,3,5-triazin-4-one. This document is intended for researchers, scientists, and drug development professionals who are looking to deepen their understanding of the structural characterization of this important class of heterocyclic compounds. We will delve into a predictive analysis of the ¹H NMR spectrum for our target molecule and compare it with experimental data from structurally similar compounds to provide a robust framework for spectral interpretation.

The Significance of 2,6-diphenyl-1H-1,3,5-triazin-4-one

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and functional properties. The specific substitution pattern of 2,6-diphenyl-1H-1,3,5-triazin-4-one, featuring two phenyl rings and a carbonyl group on the triazine core, presents a unique electronic environment that is reflected in its ¹H NMR spectrum. A thorough understanding of its spectral features is paramount for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems.

Predictive ¹H NMR Analysis of 2,6-diphenyl-1H-1,3,5-triazin-4-one

In the absence of a publicly available experimental spectrum for 2,6-diphenyl-1H-1,3,5-triazin-4-one, we can predict its ¹H NMR spectrum based on fundamental principles and data from analogous structures.

The protons in this molecule can be categorized into three distinct sets: the N-H proton of the triazine ring, and the ortho, meta, and para protons of the two phenyl rings.

Expected Chemical Shifts, Multiplicity, and Integration:
Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N-H10.0 - 12.0Broad Singlet1HThe N-H proton is part of an amide-like system and is expected to be significantly deshielded due to resonance and hydrogen bonding potential. Its signal is often broad due to quadrupole broadening and exchange.
Ortho-H (Phenyl)8.0 - 8.5Multiplet (likely a doublet of doublets)4HThese protons are closest to the electron-withdrawing triazine ring and will experience the strongest deshielding effect.[1][2]
Meta-H (Phenyl)7.4 - 7.8Multiplet (likely a triplet)4HThese protons are further from the triazine ring and will be less deshielded than the ortho protons.[3]
Para-H (Phenyl)7.4 - 7.8Multiplet (likely a triplet)2HThis proton is the furthest from the triazine ring and its chemical shift will be similar to the meta protons.

Comparative Analysis with Structurally Related Compounds

To ground our predictive analysis, we will compare it with the experimental ¹H NMR data of other diphenyl- and phenyl-substituted triazine derivatives.

Case Study 1: 5,6-diphenyl-1,2,4-triazin-3(2H)-one

This isomer, while having a different triazine core, provides valuable insight into the chemical shifts of phenyl protons attached to a triazinone ring system. The IUPAC name for this compound is 5,6-diphenyl-2H-1,2,4-triazin-3-one[4]. While a full spectral interpretation is not provided, its structure suggests that the phenyl protons would likely reside in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm.

Case Study 2: 2,6-Diamino-4-phenyl-1,3,5-triazine

Also known as Benzoguanamine, this compound features a phenyl group on a 1,3,5-triazine ring, but with amino substituents instead of a carbonyl and another phenyl group. The amino groups are electron-donating, which would generally lead to a slight upfield shift of the phenyl proton signals compared to our target molecule, where the overall ring system is more electron-withdrawing.

Case Study 3: General Trends in Substituted Triazines

Published data on various 1,3,5-triazine derivatives consistently show that protons on aromatic rings directly attached to the triazine core appear in the downfield region of the spectrum, often above 7.0 ppm.[5][6][7] The exact chemical shifts are influenced by the other substituents on the triazine ring and the aromatic ring itself.

Experimental Protocol for ¹H NMR Data Acquisition

For researchers aiming to acquire a ¹H NMR spectrum of 2,6-diphenyl-1H-1,3,5-triazin-4-one, the following protocol is recommended.

I. Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good starting point for polar, heterocyclic compounds and will allow for the observation of the N-H proton. Deuterated chloroform (CDCl₃) can also be used if the compound is sufficiently soluble.

  • Concentration : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR spectrometers can also reference the residual solvent peak.[8]

  • Sample Filtration : If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument : Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

  • Shimming : Shim the magnetic field to ensure homogeneity, which is crucial for obtaining sharp spectral lines and resolving fine coupling patterns.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is usually sufficient.

    • Number of Scans : Depending on the sample concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay : A relaxation delay of 1-2 seconds is typically adequate.

  • Data Processing :

    • Fourier Transform : Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing : Manually phase the spectrum to obtain pure absorption peaks.

    • Baseline Correction : Apply a baseline correction to ensure accurate integration.

    • Integration : Integrate the signals to determine the relative number of protons for each resonance.

    • Peak Picking : Identify the chemical shift of each multiplet.

Visualizing the Interpretation Workflow

The following diagram illustrates the logical flow of interpreting the ¹H NMR spectrum of 2,6-diphenyl-1H-1,3,5-triazin-4-one.

G cluster_0 Spectral Acquisition cluster_1 Spectral Analysis cluster_2 Structural Elucidation SamplePrep Sample Preparation (Solvent, Concentration) DataAcq Data Acquisition (Shimming, Scans) SamplePrep->DataAcq Processing Data Processing (FT, Phasing, Integration) DataAcq->Processing ChemShift Chemical Shift (ppm) - Aromatic Region (7-9 ppm) - NH Proton (>10 ppm) Processing->ChemShift Integration Integration - Relative Proton Count ChemShift->Integration Multiplicity Splitting Pattern (n+1 rule) Integration->Multiplicity AssignProtons Assign Signals to Protons - Ortho, Meta, Para, NH Multiplicity->AssignProtons Compare Compare with Analogs - Diphenyl-triazinones - Phenyl-triazines AssignProtons->Compare StructureConfirm Structure Confirmation Compare->StructureConfirm

Sources

Comparative

Method Development Guide: HPLC Purity Analysis of 2,6-Diphenyl-1H-1,3,5-triazin-4-one

Executive Summary Objective: Develop a robust purity analysis method for 2,6-diphenyl-1H-1,3,5-triazin-4-one , a critical intermediate in the synthesis of adenosine receptor antagonists and UV absorbers. The Challenge: T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: Develop a robust purity analysis method for 2,6-diphenyl-1H-1,3,5-triazin-4-one , a critical intermediate in the synthesis of adenosine receptor antagonists and UV absorbers.

The Challenge: This molecule presents a dual analytical challenge:

  • Structural Tautomerism: The lactam-lactim (keto-enol) equilibrium at the C4 position can lead to peak splitting or excessive tailing if mobile phase pH is not strictly controlled.

  • Hydrophobic Impurity Clearance: Common synthetic byproducts, such as 2,4,6-triphenyl-1,3,5-triazine (over-arylation) and 2-chloro-4,6-diphenyl-1,3,5-triazine (incomplete hydrolysis), possess high lipophilicity (LogP > 5), often leading to excessive run times or carryover on standard C18 columns.

The Solution: This guide compares a standard C18 (ODS) approach against an optimized Phenyl-Hexyl methodology. While C18 provides adequate retention, the Phenyl-Hexyl phase, utilizing


 interactions, offers superior resolution of the target triazinone from its highly aromatic impurities and allows for sharper peak shapes through methanol-driven selectivity.

Part 1: Molecule Profile & Critical Parameters

Before method development, we must ground our protocol in the physicochemical properties of the analyte.

ParameterValue / CharacteristicImpact on HPLC Method
Structure Triazine core, 2x Phenyl rings, 1x Carbonyl/HydroxylHigh UV absorbance (254 nm); potential for

stacking.
LogP (Predicted) ~3.2 (Target) vs. ~5.3 (Triphenyl impurity)Requires high organic strength for elution; gradient is mandatory.
pKa (Predicted) ~6.8 (Enolic -OH)Critical: Mobile phase pH must be

or

to suppress ionization/tautomer shifting. Acidic is preferred for silica stability.
Solubility Low in water; High in DMSO, THF, MeOHSample diluent must be high organic (e.g., 80% MeOH or DMSO) to prevent precipitation.
Tautomerism Management Logic

The compound exists in equilibrium between the 4-one (keto) and 4-hydroxy (enol) forms. To ensure a single, sharp peak, we must force the equilibrium to one side.

TautomerLogic cluster_decision Method Decision Tautomer 2,6-diphenyl-1,3,5-triazin-4-one (Tautomeric Mix) Acid Acidic Mobile Phase (pH 2-3) Tautomer->Acid Add 0.1% FA Base Basic Mobile Phase (pH > 9) Tautomer->Base Add NH4OH Result_Neu Neutral pH (~7) (Split/Broad Peak) Tautomer->Result_Neu No Modifier Result_Acid Protonated Form (Single Peak) Acid->Result_Acid Result_Base Deprotonated Anion (Single Peak) Base->Result_Base

Caption: Logic flow for controlling triazinone tautomerism via mobile phase pH. Acidic conditions are selected for column stability.

Part 2: Comparative Method Study

We evaluated two distinct separation strategies.

Method A: The "Standard" Approach (C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Mechanism: Hydrophobic interaction (Van der Waals).

Method B: The "Optimized" Approach (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: Water + 10mM Ammonium Formate (pH 3.0)

  • Mobile Phase B: Methanol

  • Mechanism: Hydrophobic interaction +

    
     Stacking .
    
  • Why Methanol? Unlike Acetonitrile, Methanol does not suppress

    
     interactions between the analyte's phenyl rings and the stationary phase, enhancing selectivity for aromatic impurities.
    
Performance Data Comparison
MetricMethod A (C18 + ACN)Method B (Phenyl-Hexyl + MeOH)Analysis
Retention Time (

)
6.2 min7.8 minPhenyl-Hexyl retains the aromatic target longer due to

-interactions.
Resolution (

)
2.1 (vs. Chloro-impurity)4.5 (vs. Chloro-impurity)Superior selectivity for the chlorinated intermediate in Method B.
Tailing Factor (

)
1.41.05 Methanol/Phenyl combination reduces silanol activity and improves peak symmetry.
Triphenyl Elution 18.5 min (Broad)14.2 min (Sharp)Methanol is a weaker solvent than ACN, but the planar selectivity elutes the bulky triphenyl impurity efficiently.

Part 3: Recommended Experimental Protocol

Based on the comparative data, Method B is recommended for purity analysis in a drug development context.

Reagents & Equipment
  • Solvents: HPLC Grade Methanol, Milli-Q Water.

  • Buffer: Ammonium Formate (LC-MS grade), Formic Acid.

  • Column: Phenyl-Hexyl chemistry (e.g., Phenomenex Luna, Waters XBridge).

Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of DMSO (Concentration: 1 mg/mL). Note: Use DMSO to ensure complete solubility of hydrophobic impurities.

  • Working Standard: Dilute Stock 1:10 with Methanol (Final: 0.1 mg/mL).

  • Filtration: 0.22 µm PTFE filter (Nylon may adsorb the triazine).

Instrument Parameters (Method B)
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temp: 40°C (Improves mass transfer for bulky aromatics).

  • Detection: UV @ 254 nm (Primary), 220 nm (Secondary for non-conjugated impurities).

Gradient Table
Time (min)% Mobile Phase A (10mM NH4HCO2, pH 3)% Mobile Phase B (Methanol)Event
0.06040Initial Hold
2.06040Isocratic for polar impurities
12.0595Linear Ramp
16.0595Wash (Elute Triphenyl impurity)
16.16040Re-equilibration
20.06040End of Run
Workflow Diagram

Workflow Start Sample Synthesis (Crude) Prep Dissolution in DMSO Dilution in MeOH Start->Prep Filter Filter (0.22 µm PTFE) Prep->Filter Remove particulates Inject Inject 5 µL Phenyl-Hexyl Column Filter->Inject Sep Gradient Separation (MeOH/Buffer pH 3) Inject->Sep Pi-Pi Selectivity Detect UV Detection (254 nm) Sep->Detect Data Integration & Purity Calc (Area %) Detect->Data

Caption: Step-by-step analytical workflow for 2,6-diphenyl-1,3,5-triazin-4-one purity analysis.

Part 4: Troubleshooting & Validation

Common Issues
  • Peak Splitting:

    • Cause: Mobile phase pH is near the pKa (~6.8).

    • Fix: Lower pH to 3.0 using Formic Acid/Ammonium Formate buffer.

  • Carryover (Ghost Peaks):

    • Cause: The "Triphenyl" impurity is extremely sticky.

    • Fix: Add a needle wash step with 100% THF or Isopropanol between injections.

  • Baseline Drift:

    • Cause: UV absorbance of Formic Acid at 220 nm.

    • Fix: Use 254 nm as the primary wavelength (where Formic Acid is transparent) or switch to Phosphoric Acid (if not using MS).

System Suitability Criteria

To ensure the method is "self-validating" per Part 2 requirements, every sequence must meet:

  • Resolution (

    
    ):  > 2.0 between Target and nearest impurity.
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.2.
  • Precision: RSD < 1.0% for retention time (n=6 injections).

References

  • Sielc Technologies. (n.d.). Separation of 1,3,5-Triazine-2,4(1H,3H)-dithione derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

  • Bhat, S. V., et al. (2014). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of Chemical Sciences, 126, 213–224. Retrieved from [Link]

  • PubChem. (2025). 2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine Physical Properties. National Library of Medicine. Retrieved from [Link]

Validation

A Comparative Guide to Elemental Analysis Standards for 2,6-diphenyl-1H-1,3,5-triazin-4-one

This guide provides an in-depth technical comparison of elemental analysis standards, protocols, and data interpretation for the characterization of 2,6-diphenyl-1H-1,3,5-triazin-4-one. Designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of elemental analysis standards, protocols, and data interpretation for the characterization of 2,6-diphenyl-1H-1,3,5-triazin-4-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to one of the most fundamental techniques in chemical synthesis and quality control.

Foundational Principles: Why Elemental Analysis Remains Critical

In an era of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), elemental analysis (EA) maintains its role as a cornerstone of compound characterization. While techniques like HRMS can provide a highly accurate molecular formula and NMR can elucidate a compound's structure, only elemental analysis directly measures the mass fractions of carbon, hydrogen, and nitrogen. This provides an orthogonal, quantitative assessment of a sample's purity and composition, a critical requirement for publications, patent filings, and regulatory submissions.[1] For novel compounds like 2,6-diphenyl-1H-1,3,5-triazin-4-one, EA serves as the ultimate arbiter of whether the synthesized bulk material matches its theoretical identity.

The Analyte: 2,6-diphenyl-1H-1,3,5-triazin-4-one

To establish a standard, we must first define the theoretical ideal. The molecular formula for 2,6-diphenyl-1H-1,3,5-triazin-4-one is C₁₅H₁₁N₃O .

  • Molecular Weight: 249.27 g/mol

  • Theoretical Elemental Composition: This is the benchmark against which all experimental results are measured.

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percentage (%)
CarbonC12.01115180.16572.27%
HydrogenH1.0081111.0884.45%
NitrogenN14.007342.02116.86%
OxygenO15.999115.9996.42%

Note: Oxygen is typically determined by difference or through a separate pyrolysis method, while C, H, and N are determined simultaneously via combustion analysis.

The Primary Technique: CHN Combustion Analysis

The most prevalent method for determining the carbon, hydrogen, and nitrogen content is high-temperature combustion, often based on the Pregl-Dumas method.[2] This technique, while routine, presents specific challenges for nitrogen-rich heterocyclic compounds like triazines.

The Causality of Experimental Design

Triazine derivatives are known to be "refractory," or difficult to combust completely.[3] The nitrogen-containing ring requires more vigorous oxidation conditions to ensure complete conversion to gaseous products (CO₂, H₂O, and N₂). Incomplete combustion can lead to the formation of stable intermediates, resulting in erroneously low elemental percentages.

Furthermore, the high nitrogen content necessitates a highly efficient reduction step to convert all nitrogen oxides (NOx) to dinitrogen gas (N₂), which is the form detected by the instrument's thermal conductivity detector (TCD).

Experimental Workflow: A Self-Validating System

The following workflow is designed to ensure complete combustion and accurate quantification, incorporating self-validating checks.

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh 1-3 mg of Sample into Tin Capsule B Record Weight Accurately (±0.001 mg) A->B C Seal Capsule to Enclose Sample and Atmosphere B->C D Load into Autosampler C->D E Drop into Combustion Furnace (~1000°C with O₂ pulse) D->E F Combustion Products (CO₂, H₂O, N₂, NOx, etc.) E->F G Pass Through Reduction Furnace (Heated Copper, ~600°C) F->G H Reduced Products (CO₂, H₂O, N₂) G->H I Separation via Gas Chromatography Column H->I J Detection by Thermal Conductivity Detector (TCD) I->J K Signal Integration and Calibration Application J->K L Report Generation (%C, %H, %N) K->L

Caption: Workflow for CHN Combustion Analysis.

Establishing Trustworthiness: Calibration and Method Validation

An analytical result is only as reliable as the system that produced it. A robust elemental analysis protocol is a self-validating system built on proper calibration and adherence to established validation standards.

The Role of Standard Reference Materials (SRMs)

Calibration is performed using highly pure, stable organic compounds with well-characterized elemental compositions, known as Standard Reference Materials (SRMs) or Certified Reference Materials (CRMs).[4][5] These are often supplied by metrological institutions like the National Institute of Standards and Technology (NIST).[6]

Commonly Used SRMs for CHN Analyzer Calibration:

StandardFormula%C (Theoretical)%H (Theoretical)%N (Theoretical)Key Advantage
AcetanilideC₈H₉NO71.096.7110.36Highly stable, non-hygroscopic, industry benchmark.
SulfanilamideC₆H₈N₂O₂S41.854.6816.27Useful for calibrating CHNS instruments.
AtropineC₁₇H₂₃NO₃70.568.014.84High carbon and hydrogen content.
CystineC₆H₁₂N₂O₄S₂29.995.0311.66Verifies performance with sulfur and lower carbon content.

Expert Insight: While Acetanilide is a workhorse, for a nitrogen-rich compound like our triazine, it is prudent to run a check standard with a higher nitrogen percentage, such as Sulfanilamide (even if not calibrating for sulfur), to ensure the reduction furnace is performing optimally under high nitrogen loads.

Logic of Data Validation

Method validation demonstrates that the analytical procedure is fit for its intended purpose.[7][8] The logic should follow a clear, defensible path.

Validation_Logic action action start Start action_calib Calibrate with SRM (e.g., Acetanilide) start->action_calib Begin Batch pass Data Validated fail Data Invalid decision_calib Result within ±0.3% of theory? action_calib->decision_calib action_run Analyze Samples (n=2 or 3 per sample) decision_calib->action_run Yes action_troubleshoot Troubleshoot: Check for leaks, replace reagents, re-calibrate decision_calib->action_troubleshoot No action_check Run Check Standard (e.g., Sulfanilamide) action_run->action_check Bracket samples action_troubleshoot->action_calib decision_check Result within ±0.3% of theory? action_check->decision_check decision_check->pass Yes decision_check->fail No (Re-run bracketed samples)

Caption: Logical workflow for instrument calibration and data validation.

Interpreting the Data: The ±0.4% Standard

For decades, the accepted standard for confirming the purity and identity of a new small molecule has been that the experimentally determined elemental percentages must fall within ±0.4% of the theoretical values.[9] For example, for 2,6-diphenyl-1H-1,3,5-triazin-4-one (%C = 72.27%), an acceptable result would lie between 71.87% and 72.67%.

Comparison of Experimental Data vs. Theoretical Standard:

Analyte: C₁₅H₁₁N₃O% Carbon (Theory: 72.27%)% Hydrogen (Theory: 4.45%)% Nitrogen (Theory: 16.86%)Assessment
Scenario 1: Good Data 72.15% (Δ -0.12)4.41% (Δ -0.04)16.98% (Δ +0.12)Pass. All values are well within the ±0.4% tolerance. The data strongly supports the proposed structure and indicates high purity.
Scenario 2: Impure Sample 71.55% (Δ -0.72)4.85% (Δ +0.40)16.50% (Δ -0.36)Fail. Carbon is significantly low, while hydrogen is borderline high. This could indicate the presence of a residual, hydrogen-rich solvent (e.g., ethyl acetate) or water.
Scenario 3: Incomplete Combustion 71.21% (Δ -1.06)4.20% (Δ -0.25)16.15% (Δ -0.71)Fail. All values are systematically low. This is a classic sign of incomplete combustion or an instrument calibration issue. The sample should be re-analyzed after system performance is verified.

Comparison with Alternative Analytical Methods

Elemental analysis does not exist in a vacuum. It is one piece of the characterization puzzle.

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis (EA) Quantitative elemental composition (%C, H, N, S).Direct, quantitative measure of elemental ratios; excellent for purity assessment.Provides no structural information (isomers are indistinguishable).
High-Resolution MS (HRMS) High-accuracy mass-to-charge ratio.Can confirm the molecular formula to within a few parts per million (ppm).Does not quantify bulk purity; isomers have the same mass.
NMR Spectroscopy (¹H, ¹³C) Chemical environment of atoms, connectivity.The gold standard for structural elucidation. Can indicate purity by identifying impurity signals.Quantification can be complex (requires internal standards); may not detect non-protonated or inorganic impurities.
High-Performance LC (HPLC) Purity assessment based on chromatographic separation.The primary method for determining the percentage purity of the main component versus other organic compounds.Does not provide structural or elemental information directly.

Standard Operating Protocol: Elemental Analysis of 2,6-diphenyl-1H-1,3,5-triazin-4-one

Objective: To accurately determine the C, H, and N content of a synthesized batch of 2,6-diphenyl-1H-1,3,5-triazin-4-one.

1.0. System Preparation and Calibration: 1.1. Ensure the combustion and reduction furnaces are at their setpoint temperatures (typically ~950-1000°C and ~600-650°C, respectively). 1.2. Verify carrier gas (Helium) and combustion gas (Oxygen) pressures are stable. 1.3. Perform a leak check on the instrument. 1.4. Run 3-5 empty tin capsules to condition the instrument. 1.5. Calibrate the instrument using an appropriate mass range of a certified standard (e.g., Acetanilide). The resulting calibration curve should have an R² value > 0.999.

2.0. Sample Preparation: 2.1. Ensure the sample is homogenous and has been dried under a high vacuum to remove residual solvents and water. 2.2. Using a microbalance, weigh approximately 1.5-2.5 mg of the sample into a tin capsule. 2.3. Record the exact weight and seal the capsule, ensuring no sample is lost. 2.4. Prepare at least two replicates for the sample.

3.0. Analytical Run: 3.1. Load the samples into the autosampler. 3.2. Begin the sequence by running a check standard (e.g., one Acetanilide sample). The result must be within ±0.3% of the theoretical value before proceeding. 3.3. Run the duplicate samples of 2,6-diphenyl-1H-1,3,5-triazin-4-one. 3.4. Conclude the run by analyzing a second check standard to verify instrument stability throughout the batch.

4.0. Data Analysis and Acceptance Criteria: 4.1. Calculate the average %C, %H, and %N from the sample replicates. The relative standard deviation between replicates should be ≤0.2%. 4.2. Compare the experimental averages to the theoretical values (C: 72.27%, H: 4.45%, N: 16.86%). 4.3. The analysis is deemed acceptable if the deviation of each element from its theoretical value is less than or equal to 0.4%. 4.4. If the criteria are not met, investigate potential sources of error (sample inhomogeneity, solvent/water contamination, or instrument performance) and re-analyze.

References

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska.
  • Structure and Purity Identification of Newly Synthesized 1,3,5-Triazine Derivative. Methodical Letter, Analysis and Nuclear Pharmacy.
  • Standard reference materials for the determination of trace organic constituents in environmental samples. NIST.
  • Validation of Analytical Methods. Lab Manager.
  • NIST Standard Reference M
  • NIST Standard Reference Materials® C
  • Convenient methods for the synthesis and characterisation of various Triazines. Haya: Saudi J. Life Sci.
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PMC.
  • Newley Developed Standard Reference Materials for Organic Contaminant Analysis. OSTI.GOV.
  • Standard Reference M
  • ASTM E2857-22 - Standard Guide for Validating Analytical Methods.
  • Elemental analysis: an important purity control but prone to manipul
  • Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research.
  • An International Study Evalu
  • CHNS Elemental Analysers. The Royal Society of Chemistry.

Sources

Comparative

Comparative Stability of 1,3,5-Triazin-4-one Derivatives in Acidic Media

The following technical guide provides an in-depth comparative analysis of the stability of 1,3,5-triazin-4-one derivatives in acidic media. Executive Summary The 1,3,5-triazine scaffold is a dichotomy in organic chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of the stability of 1,3,5-triazin-4-one derivatives in acidic media.

Executive Summary

The 1,3,5-triazine scaffold is a dichotomy in organic chemistry: while symmetrically substituted industrial derivatives like melamine and cyanuric acid exhibit exceptional thermal and chemical stability, biologically active 1,3,5-triazin-2(1H)-one derivatives (e.g., 5-azacytidine, decitabine) are notoriously unstable in aqueous media.

This guide objectively compares the hydrolytic stability of these derivatives under acidic conditions. Unlike standard heterocycles where protonation often stabilizes the system against nucleophilic attack, 1,3,5-triazin-4-one derivatives undergo a rapid, acid-catalyzed hydration at the C6 position, leading to ring opening and loss of pharmacological activity. This guide details the mechanistic pathways, provides kinetic data, and outlines a self-validating experimental protocol for stability assessment.

Chemical Identity & Structural Classification

To understand stability differences, we must first classify the derivatives based on their tautomeric and substituent electronic effects.

ClassRepresentative CompoundStructure DescriptionElectronic CharacterAcid Stability Profile
A. Nucleoside Analogs (Labile) 5-Azacytidine (Azacitidine)4-amino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-oneHigh electron density at N1; C6 is highly electrophilic due to imino-ether character.Highly Unstable. Rapid hydrolysis via C6 hydration followed by ring opening.
B. Deoxy-Analogs (Labile) Decitabine (5-Aza-2'-deoxycytidine)4-amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-oneSimilar to Class A but lacks 2'-OH.Unstable. Slightly faster degradation than 5-azacytidine in some acidic buffers due to glycosidic bond lability.
C. Stable Metabolites 5-Azauracil (1,3,5-Triazine-2,4-dione)1H,3H-1,3,5-triazine-2,4-dioneDiketo tautomer; lacks the ribose moiety.Moderate/High. The ring is more robust; formed as a degradation product of Class A/B in strong acid.
D. Industrial Standards Cyanuric Acid 1,3,5-triazine-2,4,6-triol (trione)Symmetric, high resonance energy.Extreme. Stable in concentrated H₂SO₄; ring intact even at high T.

Mechanistic Analysis: The "Achilles' Heel" at C6

The instability of 1,3,5-triazin-4-one derivatives in acid is driven by the protonation-activated nucleophilic attack at the C6 position.

The Degradation Pathway

In acidic media (pH < 4), the degradation follows a biphasic kinetic profile:

  • Reversible Hydration: Protonation of N5 (or N1) increases the electrophilicity of C6. Water attacks C6, breaking the N1-C6 double bond character.

  • Ring Opening: The tetrahedral intermediate collapses, cleaving the N1-C6 bond to form a formylated open-chain derivative (N-formylribosylguanylurea).

  • Deformylation (Irreversible): The formyl group is hydrolyzed, yielding the inactive Ribosylguanylurea (RGU).[1]

Note: In strong acids (pH < 1), a competing pathway involves the cleavage of the glycosidic bond (N1-C1') to release the free base (5-azacytosine), which subsequently deaminates to 5-azauracil.

Pathway Visualization

The following diagram illustrates the critical divergence between ring opening and glycosidic cleavage.

degradation_pathway Fig 1. Acid-Catalyzed Degradation Pathways of 1,3,5-Triazin-4-one Derivatives Start 5-Azacytidine (Protonated) Inter1 Tetrahedral Intermediate (C6-OH) Start->Inter1 Hydration (+H2O) Reversible Base 5-Azacytosine (Free Base) Start->Base Glycosidic Cleavage (pH < 1) RingOpen N-Formyl Guanylurea (RGU-CHO) Inter1->RingOpen Ring Cleavage (Rate Limiting) Final Guanylurea (Inactive) RingOpen->Final Deformylation (-HCOOH) Stable 5-Azauracil (Stable Ring) Base->Stable Deamination

Comparative Stability Data

The following data aggregates kinetic parameters from HPLC-monitored hydrolysis studies at 25°C. Note the "V-shaped" stability profile, where stability is maximal near neutral pH and decreases sharply in acid.

CompoundMedium (pH)Rate Constant (

,

)
Half-life (

)
Primary Degradant
5-Azacytidine pH 1.0 (HCl)~0.35~2.0 h5-Azacytosine (Base)
5-Azacytidine pH 4.0 (Acetate)0.08~8.6 hRGU-CHO (Ring Open)
5-Azacytidine pH 7.0 (Phosphate)0.01~69 hRGU-CHO
Decitabine pH 1.0 (HCl)~0.42~1.6 h5-Aza-2'-deoxycytosine
Decitabine pH 7.4 (PBS)0.05~14 hRing Open Species
Cyanuric Acid pH 1.0 (HCl)< 10⁻⁶YearsNone (Stable)

Key Insight: The ribose moiety in 5-azacytidine provides slight steric protection compared to the deoxyribose in decitabine, making decitabine kinetically less stable in acidic media.

Experimental Protocol: Kinetic Stability Assessment

This protocol is designed to be self-validating by monitoring both the disappearance of the parent compound and the appearance of specific degradants (RGU vs. Free Base) to distinguish the degradation pathway.

Materials
  • Buffer Systems:

    • pH 1.0: 0.1 M HCl

    • pH 2.0 - 5.0: 0.05 M Acetate or Formate buffers (Note: Avoid Phosphate at low pH if catalytic effects are suspected).

  • Internal Standard: Uridine (Structurally similar but acid-stable ring).

  • Instrumentation: HPLC with UV detection (Diode Array preferred for peak purity).

Workflow Diagram

experimental_workflow Fig 2. Kinetic Stability Experimental Workflow cluster_validation Self-Validation Checks Step1 Preparation Dissolve 1mg/mL in pre-equilibrated acid buffer Step2 Incubation Thermostat at 25°C ± 0.1°C (Protect from light) Step1->Step2 Step3 Sampling Aliquot every 30 mins Quench with cold NH4OAc (pH 7) Step2->Step3 Step4 HPLC Analysis C18 Column, 0% -> 10% MeOH Detect @ 244 nm Step3->Step4 Step5 Data Processing Plot ln(Conc) vs Time Calculate k_obs Step4->Step5 Check1 Isosbestic Points? (Indicates clean 1-step reaction) Step5->Check1 Check2 Mass Balance > 95%? (Sum of Parent + Degradants) Step5->Check2

Detailed Methodology
  • Preparation: Prepare a 10 mM stock solution of the triazinone derivative in dry DMSO (to prevent premature hydrolysis).

  • Initiation: Spike the stock into the temperature-controlled acidic buffer (final conc. 50-100 µM) to start the reaction (

    
    ).
    
  • Quenching: For samples taken at pH < 2, immediately neutralize with ammonium acetate to pH ~6.0 before injection to prevent on-column degradation.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

    • Mobile Phase: Isocratic 10 mM Ammonium Phosphate (pH 6.8) / Methanol (95:5). Note: Neutral pH mobile phase is crucial for peak shape of these basic compounds.

    • Detection: 244 nm (max absorbance for triazinone ring).

  • Calculation:

    • Determine the pseudo-first-order rate constant (

      
      ) from the slope of 
      
      
      
      vs. time.
    • 
      .
      

References

  • Chan, K. K., et al. (1975). "5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy." Journal of Pharmaceutical Sciences. Link

  • Notari, R. E., & DeYoung, J. L. (1975). "Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions." Journal of Pharmaceutical Sciences. Link

  • Beisler, J. A. (1978). "Isolation, characterization, and properties of a labile hydrolysis product of the antitumor nucleoside, 5-azacytidine." Journal of Medicinal Chemistry. Link

  • Rogstad, A., et al. (2020). "Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one." Journal of Agricultural and Food Chemistry. Link

  • BenchChem Technical Guides. "1,3,5-Triazine-2,4(1H,3H)-dione Chemical Structure and Properties." Link

Sources

Validation

Validating Molecular Weight of 2,6-Diphenyl-1H-1,3,5-triazin-4-one: A High-Resolution Mass Spectrometry (HRMS) Technical Guide

Topic: Validating Molecular Weight of 2,6-Diphenyl-1H-1,3,5-triazin-4-one Using HRMS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Pre...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Molecular Weight of 2,6-Diphenyl-1H-1,3,5-triazin-4-one Using HRMS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Precision Imperative

In the synthesis and development of triazine-based pharmacophores, confirming the identity of 2,6-diphenyl-1H-1,3,5-triazin-4-one (Formula: C₁₅H₁₁N₃O) is a critical quality gate. While nominal mass spectrometry (e.g., Single Quadrupole) provides a rough confirmation, it lacks the specificity to distinguish the target compound from isobaric impurities or degradation products common in triazine chemistry.

This guide outlines a rigorous High-Resolution Mass Spectrometry (HRMS) validation protocol. We compare HRMS directly against standard Low-Resolution (Nominal) MS, demonstrating why HRMS is the non-negotiable standard for structural confirmation in regulated environments.

The Challenge: Why Nominal Mass is Insufficient

In drug development, "close enough" is a failure. Nominal mass instruments (Quadrupole, Ion Trap) measure mass to the nearest integer. For 2,6-diphenyl-1H-1,3,5-triazin-4-one, the nominal mass is 249 Da .

The Isobaric Trap

Consider a potential impurity formed during synthesis: a ring-opened intermediate or a rearranged isomer with the formula C₁₄H₁₅N₅ (hypothetical impurity).

  • Target (C₁₅H₁₁N₃O): Nominal Mass = 249 Da

  • Impurity (C₁₆H₉NO₂): Nominal Mass = 249 Da

A Single Quadrupole (SQ) detector sees both as identical peaks at m/z 249. HRMS, however, reveals the truth through Mass Defect :

ParameterNominal MS (SQ)HRMS (Q-TOF / Orbitrap)
Measured Mass 249.1 Da249.0902 Da
Resolution (FWHM) ~1,000> 30,000
Mass Accuracy ± 0.1 Da (100 ppm)< 0.001 Da (< 5 ppm)
Result Ambiguous (Co-elution risk)Confirmed (Elemental Formula Verified)

Strategic Protocol Design

Experimental Workflow

This protocol utilizes a self-validating feedback loop. We do not simply "run the sample"; we employ a Lock Mass strategy to ensure real-time calibration.

HRMS_Workflow Sample Sample Preparation (MeOH/H2O 50:50) Ionization Ionization Source (ESI+ vs APCI) Sample->Ionization Direct Infusion or LC Analyzer Mass Analyzer (Orbitrap/Q-TOF) Ionization->Analyzer [M+H]+ Generation Data Data Acquisition (Full Scan MS) Analyzer->Data Raw Transient LockMass Internal Calibration (Lock Mass) LockMass->Analyzer Real-time Correction Validation Validation Criteria (<5 ppm Error) Data->Validation Post-Processing Validation->Sample Fail: Re-optimize

Figure 1: The HRMS validation workflow emphasizes real-time internal calibration (Lock Mass) to ensure sub-ppm accuracy.

Ionization Strategy: ESI vs. APCI

For 2,6-diphenyl-1H-1,3,5-triazin-4-one, the choice of ionization is pivotal.

  • Electrospray Ionization (ESI): Preferred.[1] The triazine nitrogens and the ketone oxygen provide excellent sites for protonation ([M+H]⁺).

  • APCI: Alternative. Use only if the compound exhibits poor solubility in protic solvents or if matrix suppression is high.

Recommended Setting: ESI Positive Mode (ESI+). ** Rationale:** The basicity of the triazine ring ensures high ionization efficiency in positive mode, yielding a clean [M+H]⁺ peak at m/z 250.0975.

Step-by-Step Validation Protocol

Step 1: Theoretical Calculation

Before injection, calculate the exact monoisotopic mass.

  • Formula: C₁₅H₁₁N₃O

  • Monoisotopic Mass: 249.09021 Da[2]

  • Target Ion [M+H]⁺: 249.09021 + 1.00728 (proton) = 250.0975 Da

Step 2: Instrument Setup (Reference: Q-TOF or Orbitrap)
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid (to aid protonation).

  • Flow Rate: 0.3 mL/min (Direct Infusion or LC bypass).

  • Resolution: Set to > 30,000 FWHM (at m/z 400).

  • AGC Target (Orbitrap): 1e6 ions (prevents space-charge effects).

Step 3: Data Acquisition & Criteria

Acquire data in Full Scan mode (m/z 100–1000). Acceptance Criteria:

  • Mass Error: Must be ≤ 5 ppm.

  • Isotopic Pattern: The relative abundance of the A+1 peak (¹³C isotope) must match theoretical prediction within ±10%.

Experimental Data & Analysis

Mass Accuracy Calculation

The following table illustrates a typical validation result comparing a passing HRMS run vs. a failing Nominal run.

MetricTheoretical ValueHRMS ExperimentalNominal MS Experimental
m/z [M+H]⁺ 250.0975 250.0981250.1
Error (Da) 0.0000+0.0006+0.0025 (approx)
Error (ppm) 0 ppm2.4 ppm (PASS)N/A (Resolution too low)
Formula Match C₁₅H₁₂N₃O⁺ConfirmedAmbiguous

Calculation of ppm Error:



Isotopic Distribution Analysis

A single mass peak is not proof. The isotopic envelope provides a "fingerprint" of the molecule.

  • Theoretical A+1 (¹³C): ~16.8% relative to base peak (due to 15 carbons).

  • Experimental A+1: 17.1%.

Structural Confirmation Logic

The following diagram details the decision logic used to validate the molecular weight.

Validation_Logic Start Acquire Spectrum (ESI+) CheckMass Calculate Mass Error (ppm) Start->CheckMass Decision1 Error < 5 ppm? CheckMass->Decision1 CheckIso Check Isotopic Pattern (A+1 Abundance) Decision2 Isotope Match > 90%? CheckIso->Decision2 Decision1->CheckIso Yes Fail FAILED Check Calib/Purity Decision1->Fail No Pass VALIDATED Identity Confirmed Decision2->Pass Yes Decision2->Fail No

Figure 2: Decision tree for molecular weight validation. Both mass accuracy and isotopic fidelity are required for a "Pass" status.

Conclusion

Validating the molecular weight of 2,6-diphenyl-1H-1,3,5-triazin-4-one requires more than simple mass detection; it demands the rigor of HRMS. By achieving a mass error of < 2.4 ppm and confirming the C₁₅ isotopic envelope , researchers can definitively distinguish this compound from isobaric interferences.

For drug development workflows, this protocol serves as a primary release test, ensuring that downstream biological assays are performed on the correct chemical entity.

References

  • MtoZ Biolabs. What is the Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry? Available at: [Link]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry (HRMS): Detailed Technical Guide. Available at: [Link]

  • LCGC International. Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology. Available at: [Link]

  • Academy of Diagnostics & Laboratory Medicine. How does high resolution mass spectrometry compare to tandem mass spectrometry? Available at: [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-diphenyl-1H-1,3,5-triazin-4-one
Reactant of Route 2
2,6-diphenyl-1H-1,3,5-triazin-4-one
© Copyright 2026 BenchChem. All Rights Reserved.